Azido-PEG6-C1-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O8/c1-18(2,3)29-17(22)16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-20-21-19/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZLCXSEDMBOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Azido-PEG6-C1-Boc in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1] This technical guide provides an in-depth analysis of a specific and versatile linker building block, Azido-PEG6-C1-Boc, detailing its structure, function, and application in the synthesis of potent PROTACs.
The Molecular Anatomy and Function of this compound
This compound is a trifunctional linker molecule designed for the modular synthesis of PROTACs. Its structure consists of three key components, each with a distinct role in PROTAC assembly and function:
-
Azido (N₃) Group: This functional group is a key component for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[2] Specifically, the azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with a terminal alkyne.[3] This allows for the covalent and stable conjugation of the linker to a POI or E3 ligase ligand that has been functionalized with an alkyne group. The resulting triazole ring is metabolically stable and can contribute to the rigidity of the linker.[4]
-
Polyethylene Glycol (PEG) Chain (PEG6): The six-unit polyethylene glycol chain is a flexible and hydrophilic spacer. The inclusion of a PEG motif in a PROTAC linker offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance its bioavailability.[5]
-
Improved Cell Permeability: By masking the polarity of the PROTAC, the PEG linker can facilitate its passage across the cell membrane.
-
Optimal Spatial Orientation: The length and flexibility of the PEG6 chain are critical for achieving the optimal distance and orientation between the POI and the E3 ligase within the ternary complex. This spatial arrangement is crucial for efficient ubiquitination of the target protein. The length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
-
-
Boc-Protected Amine (C1-Boc): The linker terminates in a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid, TFA). This allows for a controlled, stepwise synthesis of the PROTAC. The deprotected amine can then be coupled to the second ligand (either for the POI or the E3 ligase) through various reactions, most commonly an amide bond formation.
The Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Comparison
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can result in reduced efficacy due to increased flexibility and non-productive binding. The following table summarizes experimental data from studies on PROTACs targeting BRD4 and TBK1, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 500 | Not specified | |
| 1-2 PEG units | > 5000 | Not specified | |||
| 4-5 PEG units | < 500 | Not specified | |||
| TBK1 | Not specified | < 12 atoms (alkyl/ether) | No degradation | - | |
| 21 atoms (alkyl/ether) | 3 | 96 | |||
| 29 atoms (alkyl/ether) | 292 | 76 |
Experimental Protocols
Representative Synthesis of a BRD4-Targeting PROTAC Using this compound
This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), using the well-characterized inhibitor JQ1 as the warhead and a pomalidomide derivative as the E3 ligase ligand.
Step 1: Synthesis of Alkyne-Functionalized JQ1
-
To a solution of (+)-JQ1 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add propargylamine (1.2 equivalents) and a coupling reagent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain alkyne-functionalized JQ1.
Step 2: Coupling of this compound to Pomalidomide
-
To a solution of pomalidomide (1 equivalent) in DMF, add a base such as potassium carbonate (2 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pomalidomide-linker intermediate.
Step 3: Boc Deprotection
-
Dissolve the pomalidomide-linker intermediate (1 equivalent) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine-functionalized pomalidomide-linker is typically used in the next step without further purification.
Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized JQ1 (1 equivalent) and the deprotected pomalidomide-linker (1 equivalent) in a solvent system such as a mixture of tert-butanol and water.
-
Add a copper(II) sulfate solution (0.1 equivalents) and a reducing agent such as sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Western Blot Analysis of Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line expressing the target protein) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC's degradation activity.
Caption: The logical relationship between the components of this compound and their functions in PROTAC development.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, incorporating functionalities for efficient "click chemistry" conjugation, a hydrophilic PEG spacer for improved physicochemical properties, and a protected amine for controlled synthesis, makes it an ideal tool for researchers in the field of targeted protein degradation. The systematic optimization of the linker, particularly its length, is paramount for the development of potent and selective PROTACs. A thorough understanding of the role of each component of the linker and the availability of robust experimental protocols are essential for advancing the design of next-generation protein degraders.
References
Azido-PEG6-C1-Boc: A Technical Guide for Advanced Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Azido-PEG6-C1-Boc, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. Its unique structure, featuring an azide, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers significant advantages in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Structure
This compound is a polyethylene glycol-based PROTAC linker specifically designed for facile integration into synthetic workflows.[1] Its structure is characterized by three key functional components:
-
Azide Group (N₃): Serves as a reactive handle for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne-containing molecules.[1]
-
PEG6 Spacer: A hexaethylene glycol chain that imparts increased hydrophilicity and solubility to the parent molecule, which can improve the pharmacokinetic properties of the final conjugate.[2][3][4]
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine, which allows for selective deprotection and subsequent conjugation to another molecule of interest.
The logical arrangement of these functionalities is depicted below.
References
The Pivotal Role of PEG Linkers in PROTAC Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3][4] Connecting these two crucial elements is the linker, a component that is far more than a simple spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties that address many of the challenges in PROTAC design.
This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC drug discovery. It delves into their impact on PROTAC function, presents quantitative data from various studies, offers detailed experimental protocols for PROTAC characterization, and provides visual representations of key processes to aid in the rational design of next-generation protein degraders.
The Multifaceted Role of PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility. These characteristics directly influence several key aspects of PROTAC performance:
-
Enhanced Solubility and Permeability: PROTACs are often large molecules with high molecular weights, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of PEG linkers can significantly improve the solubility of PROTACs, aiding in their formulation and bioavailability. While increased hydrophilicity can sometimes be a double-edged sword for cell permeability, the flexible nature of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
-
Optimization of Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and the E3 ligase. The length of the PEG linker is a critical factor in achieving an optimal and productive ternary complex geometry. A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
-
Modulation of Pharmacokinetics and Metabolic Stability: The linker can influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties. While PEGylation is a well-established strategy to improve the pharmacokinetic profiles of drugs, the ether linkages in PEG chains can sometimes be susceptible to metabolism. Therefore, a careful balance must be struck to optimize the linker for both efficacy and stability.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. Systematic studies have demonstrated that varying the number of PEG units can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Below are tables summarizing quantitative data from studies on the effect of PEG linker length on the efficacy of PROTACs targeting various proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| Linker Type | Number of PEG Units | DC50 (nM) |
| PEG | < 5 | Poor Degradation |
| PEG | 5 | Effective Degradation |
| PEG | 9 | 5.9 |
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
The successful development of PROTACs relies on a suite of robust experimental assays to characterize their activity. The following sections provide detailed methodologies for key experiments in PROTAC drug discovery.
PROTAC-Induced Protein Degradation Assay (Western Blotting)
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC using Western blotting.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These assays are crucial for understanding the mechanism of action of PROTACs and for optimizing linker design.
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
General Protocol Outline:
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to determine the binding kinetics and affinity for the immobilized protein.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the sensor surface. The increase in response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation. Cooperativity can also be assessed.
BLI is another label-free technique that can be used to study protein-protein and protein-small molecule interactions.
General Protocol Outline:
-
Immobilization: Immobilize a biotinylated protein (e.g., E3 ligase) onto streptavidin-coated biosensors.
-
Association: Dip the biosensors into wells containing the PROTAC and the target protein to measure the association of the ternary complex.
-
Dissociation: Move the biosensors to buffer-containing wells to measure the dissociation of the complex.
-
Data Analysis: Analyze the binding curves to determine kinetic parameters. BLI is particularly useful for detecting ternary complex formation but may be less sensitive for small molecule binding.
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.
General Protocol Outline:
-
Sample Preparation: Prepare one protein (e.g., E3 ligase) in the sample cell and a mixture of the PROTAC and the other protein (POI) in the injection syringe. All components must be in the same buffer to minimize heats of dilution.
-
Titration: Inject the PROTAC-POI mixture into the E3 ligase solution in a series of small aliquots.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.
TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in solution.
General Protocol Outline:
-
Reagent Preparation: Label the POI and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively, often via tagged proteins and corresponding labeled antibodies.
-
Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor molecules, confirming the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential tools for understanding the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and effective means to overcome many of the challenges associated with developing these complex molecules. Their inherent hydrophilicity, flexibility, and tunable length provide medicinal chemists with a powerful tool to optimize the solubility, permeability, and degradation efficacy of PROTACs. The quantitative data and experimental protocols presented in this guide underscore the critical importance of systematic linker optimization in a case-by-case manner. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, aided by advanced biophysical and structural biology techniques, the rational design of PEGylated PROTACs will undoubtedly lead to the development of novel therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Azide Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development
An In-depth Technical Guide
In the landscape of modern chemical biology, drug discovery, and materials science, the azide functional group has emerged as an indispensable tool. Its unique combination of stability, bioorthogonality, and potent reactivity in "click" reactions has revolutionized the way scientists approach the synthesis of complex molecular architectures and probe biological systems. This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of the key azide-alkyne cycloaddition reactions, provide detailed experimental protocols, and visualize the underlying workflows and biological pathways.
The Azide Functional Group: Properties and Synthesis
The azide group (-N₃) is a linear, 1,3-dipolar functional group that is remarkably stable under a wide range of chemical conditions, yet it is primed for highly specific and efficient click reactions.[1] A key feature of the azide is its bioorthogonality; it is largely unreactive with the vast majority of functional groups found in biological systems, ensuring that chemical modifications occur only at the intended sites.[1]
The synthesis of organic azides is a critical first step for their application in click chemistry. Fortunately, a variety of reliable methods exist for preparing both alkyl and aryl azides.
-
Synthesis of Alkyl Azides: A common and efficient method for preparing alkyl azides is through the nucleophilic substitution of alkyl halides with an azide salt, such as sodium azide (NaN₃).[1]
-
Synthesis of Aryl Azides: Aryl azides are typically synthesized from aryl amines. The process involves the conversion of the amine to a diazonium salt, which is subsequently displaced by an azide ion.[1]
Key Azide-Based Click Chemistry Reactions
The most prominent application of the azide group in click chemistry is its participation in [3+2] cycloaddition reactions with alkynes to form stable triazole rings.[1] Two primary variations of this reaction are widely employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often considered the "gold standard" of click chemistry, is a highly efficient and regiospecific reaction that exclusively produces the 1,4-disubstituted triazole isomer. This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. It is remarkably tolerant of a wide range of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12), making it highly suitable for bioconjugation.
The catalytic cycle is understood to proceed through a dinuclear copper intermediate, which explains the reaction's high efficiency and regioselectivity. The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free click reaction that occurs between an azide and a strained cyclooctyne. The reaction is driven by the release of ring strain in the cyclooctyne upon cycloaddition, forming a stable triazole. SPAAC is highly bioorthogonal and has become an invaluable tool for labeling and visualizing biomolecules in living cells and organisms. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used.
Quantitative Data on Azide-Alkyne Cycloadditions
The efficiency and kinetics of click reactions are critical parameters for experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.
Table 1: Comparison of CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Second-Order Rate Constant (k₂) | 10² - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ |
| Biocompatibility | Limited in living systems due to copper toxicity | Excellent for live-cell and in vivo applications |
| Reaction Conditions | Aqueous or organic solvents, wide pH range (4-12) | Physiological conditions (aqueous, neutral pH, 37°C) |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Byproducts | Minimal, easily removable | None |
Table 2: Second-Order Rate Constants (k₂) for SPAAC with Benzyl Azide and Various Cyclooctynes
| Cyclooctyne | k₂ (M⁻¹s⁻¹) | Reference |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 | |
| [9+1]CPP | 2.2 x 10⁻³ | |
| [11+1]CPP | 4.5 x 10⁻⁴ | |
| fluor[11+1]CPP | 4.7 x 10⁻³ | |
| m[9+1]CPP | 9.6 x 10⁻³ |
Table 3: Typical Yields of CuAAC Reactions with Various Azides and Phenylacetylene
| Azide | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | CuI | Cyrene™ | 30 | 12 | >95 | |
| Phenyl Azide | CuI | Neat | RT | 0.5 | >95 | |
| 1-Azidooctane | CuSO₄/Ascorbate | tBuOH/H₂O | RT | 1 | >95 | |
| 4-Nitrophenyl Azide | CuSO₄/Ascorbate | tBuOH/H₂O | RT | 1 | High | |
| 4-Methoxyphenyl Azide | CuSO₄/Ascorbate | tBuOH/H₂O | RT | 1 | High |
Note: "High" indicates yields reported qualitatively as high in the source material.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry. Below are protocols for key experiments.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the conjugation of an azide-modified small molecule to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo)
-
Azide-modified small molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Add the azide-modified small molecule to the reaction mixture. A 2-10 fold molar excess of the small molecule is typically used.
-
In a separate tube, prepare the catalyst solution by mixing the CuSO₄ solution and the THPTA ligand solution. The final concentration of copper is typically 50-250 µM.
-
Add the catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents and the copper catalyst.
Protocol for SPAAC Labeling of Glycoproteins on Living Cells
This protocol outlines the metabolic labeling of cell surface glycans with an azido sugar, followed by fluorescent labeling via SPAAC.
Materials:
-
Mammalian cells (e.g., HeLa, Jurkat)
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture the cells in their standard growth medium.
-
Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS to remove unincorporated azido sugar.
-
Prepare a solution of the DBCO-conjugated fluorophore in cell culture medium at a concentration of 10-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Synthesis of an Azide-Modified Amino Acid: Fmoc-L-azidoalanine
This protocol describes the synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine.
Materials:
-
Fmoc-L-asparagine (Fmoc-Asn-OH)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Pyridine
-
Dimethylformamide (DMF)/Water
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Methanol, Dichloromethane (CH₂Cl₂)
Procedure:
-
Hofmann Rearrangement:
-
Dissolve Fmoc-Asn-OH in a 2:1 mixture of DMF and water.
-
Add pyridine and then PIFA to the solution.
-
Stir the reaction at room temperature for 14 hours. This converts the amide of asparagine to an amine, yielding Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH).
-
-
Diazo Transfer:
-
Dissolve the resulting Fmoc-Dap-OH in a biphasic mixture of water, methanol, and CH₂Cl₂.
-
Add imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate pentahydrate (catalytic amount).
-
Adjust the pH to 9 with an aqueous K₂CO₃ solution.
-
Stir the mixture vigorously for 18 hours. This reaction converts the side-chain amine to an azide.
-
After workup, the desired product, Fmoc-L-azidoalanine, is obtained.
-
Visualizing Workflows and Signaling Pathways
Graphviz diagrams provide a clear visual representation of complex processes. Below are diagrams for a generic experimental workflow and a signaling pathway application of click chemistry.
References
An In-depth Technical Guide to Heterobifunctional Degraders and Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Degraders
Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][3] This approach offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.[4]
A PROTAC is a chimeric molecule composed of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands. Other E3 ligases such as Mouse Double Minute 2 Homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) are also utilized. The choice of E3 ligase can influence the degradation efficiency, substrate scope, and potential for off-target effects.
The Crucial Role of the Linker
The linker is a critical and often underestimated component of a PROTAC molecule, playing a pivotal role in its overall efficacy, selectivity, and pharmacokinetic properties. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation efficiency.
Linkers are broadly categorized based on their flexibility and chemical composition:
-
Flexible Linkers: These are the most common type and typically consist of alkyl chains or polyethylene glycol (PEG) units. Their flexibility allows for a greater degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design when the optimal geometry for ternary complex formation is unknown.
-
Rigid Linkers: These linkers provide more conformational constraint, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding. This can lead to improved potency and selectivity.
-
Functional or "Smart" Linkers: Recent innovations have led to the development of linkers with additional functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control over PROTAC activity.
The rational design of a linker is a multi-parameter optimization process that significantly impacts the drug-like properties of the PROTAC, including its solubility and cell permeability.
Signaling Pathways Targeted by Heterobifunctional Degraders
PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, thereby modulating key signaling pathways. Below are diagrams of some of the signaling pathways that are actively being targeted by this technology.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximal level of degradation achieved). Binding affinities (Kd) of the PROTAC for the POI and the E3 ligase are also critical parameters.
| PROTAC | Target | E3 Ligase | Linker Type | DC50 | Dmax (%) | Binary Kd (Target) | Binary Kd (E3 Ligase) | Cooperativity (α) |
| ARV-110 | Androgen Receptor | VHL | N/A | ~1 nM | >95 | N/A | N/A | N/A |
| ARV-471 | Estrogen Receptor | CRBN | N/A | <5 nM | >90 | N/A | N/A | N/A |
| MZ1 | BRD4 | VHL | PEG | ~8 nM | >90 | 29 nM | 66 nM | >1 |
| dBET1 | BRD4 | CRBN | PEG | ~4 nM | >95 | 180 nM | 1.7 µM | >1 |
| RC-3 | BTK | CRBN | Reversible Covalent | <10 nM | >85 | N/A | N/A | N/A |
Experimental Protocols
The development and characterization of heterobifunctional degraders involve a series of biophysical and cellular assays to assess their binding, ternary complex formation, and degradation activity.
Experimental Workflow
Western Blotting for Protein Degradation
This is a fundamental assay to directly measure the reduction in the level of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC molecule or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples, add Laemmli sample buffer, and denature the proteins by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to normalize for protein loading.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful biophysical technique to measure the binding affinity and kinetics (association and dissociation rates) of the PROTAC to the POI and the E3 ligase in real-time.
Methodology:
-
Ligand Immobilization: Covalently immobilize one of the binding partners (e.g., the POI or the E3 ligase) onto the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the other binding partner (the analyte, e.g., the PROTAC) over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Ternary Complex Analysis: To study the formation of the ternary complex, the PROTAC can be pre-incubated with one protein partner and then injected over the surface immobilized with the other protein partner.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: Prepare purified protein (POI or E3 ligase) in a sample cell and the PROTAC in an injection syringe in the same buffer to minimize heats of dilution.
-
Titration: Inject small aliquots of the PROTAC solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Plot the heat change per injection against the molar ratio of the titrant to the sample. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Ternary Complex Analysis: Similar to SPR, ITC can be used to study ternary complex formation by titrating the third component into a pre-formed binary complex.
NanoBRET™ Target Engagement and Ternary Complex Formation Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that can be used to measure target engagement and the formation of the ternary complex in a physiological context.
Methodology for Target Engagement:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase.
-
Tracer Competition: Treat the cells with a fluorescently labeled tracer that binds to the target protein and a range of concentrations of the unlabeled PROTAC.
-
BRET Measurement: Add the NanoLuc® substrate. If the PROTAC binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50 value, which reflects the target engagement in living cells.
Methodology for Ternary Complex Formation:
-
Cell Line Engineering: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein.
-
Labeling and Treatment: Label the HaloTag®-E3 ligase with a fluorescent ligand. Treat the cells with the PROTAC.
-
BRET Measurement: If the PROTAC brings the target protein and the E3 ligase into proximity, a BRET signal will be generated between the NanoLuc® donor and the fluorescent acceptor.
-
Data Analysis: The magnitude of the BRET signal is proportional to the amount of ternary complex formed.
HiBiT Protein Degradation Assay
The HiBiT assay is a sensitive and quantitative method for measuring protein degradation in real-time in living cells.
Methodology:
-
Cell Line Engineering: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein. These cells also express the complementary LgBiT protein.
-
Cell Treatment: Treat the cells with the PROTAC molecule.
-
Luminescence Measurement: The HiBiT tag on the target protein complements with LgBiT to form a functional NanoLuc® luciferase. The level of the target protein is directly proportional to the luminescence signal. A decrease in luminescence indicates protein degradation.
-
Data Analysis: The luminescent signal can be measured over time to determine the kinetics of degradation (rate and Dmax) and at various concentrations to determine the DC50 value.
Conclusion
Heterobifunctional degraders have emerged as a powerful new therapeutic modality with the potential to significantly expand the druggable proteome. The success of a PROTAC is dependent on the careful optimization of all its components: the target-binding ligand, the E3 ligase-recruiting ligand, and, critically, the linker that connects them. A deep understanding of the mechanism of action, coupled with a robust suite of biophysical and cellular assays, is essential for the rational design and development of effective and selective protein degraders. This guide provides a foundational overview of the core principles, key components, and essential experimental methodologies for researchers and scientists entering this exciting and rapidly evolving field.
References
An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG6-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG6-C1-Boc is a discrete polyethylene glycol (dPEG®) linker that is frequently utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker possesses a terminal azide group for click chemistry applications and a Boc-protected amine, providing a versatile platform for the covalent attachment of molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and visualizations of its role in relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The structural integrity and functional group reactivity of this compound are central to its utility. The key physicochemical parameters are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₃₅N₅O₈ |
| Molecular Weight | 465.50 g/mol |
| CAS Number | 1292268-15-5 |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage Conditions | -20°C, desiccated, protected from light |
Chemical Reactivity and Stability
This compound features two key functional groups that dictate its reactivity:
-
Azide Group (-N₃): This functional group is highly stable under a wide range of conditions and is primarily employed in "click chemistry" reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne moieties (e.g., DBCO, BCN), respectively. This allows for the efficient and specific formation of stable triazole linkages. The azide group is generally stable across a broad pH range but can be reduced to an amine in the presence of reducing agents like dithiothreitol (DTT) or phosphines (Staudinger ligation).
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. It is stable to a variety of nucleophiles and bases, allowing for selective reactions at the azide terminus. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the free primary amine. The deprotection kinetics can be influenced by the acid concentration and temperature.
The PEG6 linker itself is a hydrophilic spacer that enhances the aqueous solubility of the molecule and the resulting conjugates. While generally stable, polyethylene glycol can undergo oxidative degradation over time, a process that can be accelerated by heat and the presence of transition metals.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and application of this compound.
Characterization Protocols
Objective: To confirm the chemical structure and purity of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals (in CDCl₃):
-
~3.65 ppm (m, -O-CH₂-CH₂-O- of PEG chain)
-
~3.38 ppm (t, -CH₂-N₃)
-
~3.25 ppm (q, -CH₂-NHBoc)
-
~1.44 ppm (s, -C(CH₃)₃ of Boc group)
-
-
Process the spectra to confirm the presence of characteristic peaks and their integrations, which should correspond to the number of protons in the structure.
Objective: To assess the purity of this compound.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a 1:1 mixture of water and ACN at a concentration of 1 mg/mL.
-
Set up the HPLC system with the following conditions (can be optimized):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram for a major peak corresponding to the product and any impurity peaks. Purity is calculated based on the relative peak areas.
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound
-
Methanol or acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it through an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the [M+H]⁺, [M+Na]⁺, or other relevant adducts to confirm the molecular weight (expected [M+H]⁺ ≈ 466.5 g/mol ).
Application Protocols
Objective: To remove the Boc protecting group to enable subsequent conjugation via the primary amine.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting product, Azido-PEG6-C1-amine, will be the TFA salt and can often be used directly in the next step.
Objective: To conjugate this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
Procedure:
-
Dissolve this compound (1.2 equivalents) and the alkyne-containing molecule (1.0 equivalent) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the product using an appropriate method, such as column chromatography or preparative HPLC.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.
Navigating the Properties of Azido-PEG6-C1-Boc: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Azido-PEG6-C1-Boc, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for key data and experimental methodologies.
Overview of this compound
This compound is a versatile chemical tool featuring a terminal azide group for "click" chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation. Understanding its solubility and stability is paramount for its effective use in multi-step synthetic procedures and for ensuring the integrity of the final conjugate.
Solubility Profile
Table 1: Qualitative Solubility of Azido-PEG-Amine Compounds
| Solvent | Solubility |
| Water & Aqueous Buffers | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Less Soluble |
| Toluene | Less Soluble |
| Ether | Insoluble |
Stability Considerations
The stability of this compound is primarily dictated by the lability of the Boc-protecting group and the reactivity of the azide moiety.
3.1 Boc-Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions. However, it is readily cleaved under acidic conditions.
Table 2: Stability of the Boc-Protecting Group
| Condition | Stability | Notes |
| Acidic Conditions | ||
| Strong Acids (e.g., TFA, HCl) | Labile | Deprotection is typically rapid at room temperature. |
| Lewis Acids | Labile | Can also effect cleavage. |
| Basic Conditions | Stable | Resistant to hydrolysis under most basic conditions. |
| Nucleophiles | Stable | Generally unreactive towards common nucleophiles. |
| Oxidative Conditions | Not Stable | Can be sensitive to certain oxidizing agents. |
| Reductive Conditions | ||
| Catalytic Hydrogenation | Stable | Orthogonal to protecting groups like Cbz which are cleaved by hydrogenolysis. |
| Thermal Conditions | Labile at High Temperatures | Thermal deprotection is possible but requires elevated temperatures. |
3.2 Azide Group Stability
Organic azides are energetic molecules and should be handled with care. Their stability can be influenced by several factors.
Table 3: Stability Considerations for the Azide Group
| Condition | Stability/Incompatibility | Notes |
| Heat, Light, Shock, Friction | Potentially Unstable | Can be sensitive to these physical stressors, leading to decomposition. |
| Acids | Incompatible | Avoid strong acids to prevent the formation of highly toxic and explosive hydrazoic acid. |
| Heavy Metals | Incompatible | Can form highly unstable and shock-sensitive metal azides. |
| Halogenated Solvents | Incompatible | Reactions in solvents like dichloromethane or chloroform should be avoided due to the potential formation of explosive di- and triazidomethane. |
3.3 Storage Recommendations
For long-term storage, it is recommended to keep this compound in a dry, dark environment at -20°C. For short-term storage, 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature during shipping.
Experimental Protocols
The following sections outline general methodologies for assessing the solubility and stability of compounds like this compound.
4.1 Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response to a standard curve of known concentrations.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
4.2 Protocol for Assessing Stability in Solution
This protocol can be adapted to test hydrolytic, pH, and thermal stability.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Incubation: Dilute the stock solution into the test buffer (e.g., aqueous buffers at various pH values, plasma) to a final working concentration. For thermal stability, incubate the samples at various temperatures (e.g., 4°C, room temperature, 37°C, 60°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Quench any degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate any proteins. Analyze the supernatant by LC-MS to quantify the remaining parent compound and identify any potential degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the degradation rate and half-life.
4.3 Protocol for Boc-Deprotection
This is a standard procedure for removing the Boc protecting group to liberate the primary amine.
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add an excess of a strong acid. A common reagent is a solution of 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours and can be monitored by TLC or LC-MS.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification.
Visualization of Experimental Workflows
5.1 Logical Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability assessment.
5.2 Experimental Workflow for PROTAC Synthesis
The primary application of this compound is in the synthesis of PROTACs, where it serves as the linker. The azide group allows for conjugation to an alkyne-modified ligand (for a protein of interest or an E3 ligase) via a copper-catalyzed or strain-promoted click reaction. The Boc-protected amine, after deprotection, can be coupled to the other ligand via an amide bond formation.
Caption: General workflow for PROTAC synthesis.
References
The Strategic Application of Azido-PEG6-C1-Boc in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapies has revolutionized the landscape of cancer treatment, offering the promise of greater efficacy and reduced off-target toxicity compared to conventional chemotherapy. A key strategy in this domain is the development of highly specific molecules that can modulate the activity of cancer-driving proteins. Azido-PEG6-C1-Boc is a heterobifunctional linker that has emerged as a critical tool in the synthesis of such targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the core principles, experimental applications, and quantitative data associated with the use of this compound in targeted cancer therapy research.
Core Principles of this compound
This compound is a precisely engineered molecule designed for modular assembly of complex bioconjugates. Its structure comprises three key functional components:
-
Azido Group (-N₃): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent attachment of the linker to a molecule containing a corresponding alkyne group.[1][2]
-
Polyethylene Glycol (PEG) Linker (-PEG6-): The hexaethylene glycol spacer serves multiple crucial functions. Its hydrophilic nature improves the solubility and pharmacokinetic properties of the resulting conjugate, which is often a challenge for large, complex molecules like PROTACs.[3] The length of the PEG linker is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4]
-
Boc-Protected Amine (-C1-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[5] It masks the reactivity of the primary amine during the initial synthetic steps, such as the "click" reaction. The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be conjugated to another molecule of interest, typically a ligand for an E3 ubiquitin ligase in the context of PROTAC synthesis. The "C1" designation refers to a single carbon spacer.
Application in PROTAC-Mediated Targeted Protein Degradation
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal linker for constructing PROTACs due to its modular nature.
The synthesis of a PROTAC using this linker generally follows a two-step process:
-
Click Chemistry Conjugation: The azido group of this compound is reacted with an alkyne-functionalized ligand for the target protein (e.g., a kinase inhibitor).
-
Deprotection and E3 Ligase Ligand Conjugation: The Boc protecting group is removed from the amine, which is then coupled to a ligand for an E3 ligase (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).
Once assembled, the PROTAC can enter a cancer cell, simultaneously bind to the target oncoprotein and an E3 ligase, and induce the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Quantitative Data on PROTAC Efficacy
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, which is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs utilizing PEG linkers in various cancer cell lines. While specific data for PROTACs using the exact this compound linker is proprietary to individual research projects, the presented data for similar PEG-based PROTACs provides a strong indication of the expected performance.
Table 1: Degradation of EGFR by Gefitinib-Based PROTACs with PEG Linkers
| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 3 | VHL-PEG | HCC827 (EGFR del19) | 11.7 | >90 |
| Compound 3 | VHL-PEG | NCI-H1975 (EGFR L858R/T790M) | 22.3 | >90 |
| MS39 | VHL-PEG | PC9 (EGFR del19) | 5.0 | >95 |
| MS154 | CRBN-PEG | PC9 (EGFR del19) | 11 | >95 |
Data compiled from published research on EGFR-targeting PROTACs.
Table 2: Degradation of BCR-ABL by Dasatinib-Based PROTACs with PEG Linkers
| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| SIAIS165 | CRBN-PEG4 | K562 | 2.6 | >90 |
| SIAIS166 | CRBN-PEG6 | K562 | 1.8 | >90 |
Data from studies on BCR-ABL degrading PROTACs.
Table 3: Degradation of Androgen Receptor (AR) by PROTACs with PEG Linkers
| PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | VHL-PEG | VCaP | 1 | >95 |
| Compound 5 | CRBN-PEG | LNCaP | 3 | >90 |
Representative data from literature on AR-targeting PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound, an alkyne-functionalized target protein ligand, and a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile, water)
-
Reverse-phase HPLC system
Procedure:
-
Click Chemistry Reaction:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified triazole product in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Amide Coupling:
-
Dissolve the deprotected amine intermediate (1 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the final product by HRMS and NMR.
-
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes the assessment of target protein degradation in cancer cells treated with a synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the PROTAC or vehicle and incubate for a desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer to each well and incubating on ice.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: General workflow for the synthesis of a PROTAC.
Caption: Targeting the Androgen Receptor signaling pathway with a PROTAC.
Conclusion
This compound is a versatile and powerful tool for the construction of targeted therapeutics, particularly in the development of PROTACs for cancer research. Its well-defined structure allows for a modular and efficient synthetic approach, while the integrated PEG linker offers favorable pharmacokinetic properties. The ability to readily conjugate this linker to a wide variety of targeting ligands and E3 ligase recruiters through robust click chemistry and standard amide coupling makes it an invaluable asset for academic and industrial researchers alike. The continued application of this and similar linkers will undoubtedly fuel the discovery of novel and potent protein degraders, paving the way for the next generation of targeted cancer therapies.
References
- 1. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Azido-PEG6-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their ability to enhance aqueous solubility and provide a flexible scaffold with tunable length. The Azido-PEG6-C1-Boc linker is a versatile building block for PROTAC synthesis. It features a six-unit PEG chain to improve physicochemical properties, a terminal azide group for "click chemistry" conjugation, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand. The azide group allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an alkyne-modified POI ligand. The Boc protecting group on the terminal amine allows for orthogonal synthesis, where the amine is revealed in a subsequent step for coupling to the E3 ligase ligand.
This document provides a detailed protocol for the synthesis of a PROTAC using the this compound linker. The protocol is divided into three main stages:
-
Conjugation of the linker to an alkyne-modified POI ligand via CuAAC.
-
Deprotection of the Boc group to expose the primary amine.
-
Coupling of the amine-linker-POI intermediate with an E3 ligase ligand.
Data Summary
The following table summarizes the expected quantitative data for the synthesis of a model PROTAC using the this compound linker. The data is based on a hypothetical synthesis for illustrative purposes, and actual results may vary.
| Step | Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Moles (mmol) | Yield (%) | Purity (%) |
| 1 | Alkyne-modified POI Ligand | 450.5 | 100 | 0.222 | - | >95 |
| 1 | This compound | 450.53 | 110 | 0.244 | - | >95 |
| 1 | POI-Linker-Boc Intermediate | 901.03 | - | - | 85 | >90 |
| 2 | POI-Linker-NH2 Intermediate | 801.03 | - | - | 95 | >90 |
| 3 | Pomalidomide | 273.24 | 67 | 0.245 | - | >98 |
| 3 | Final PROTAC | 1056.27 | - | - | 70 | >98 |
Experimental Protocols
Materials
-
Alkyne-modified Protein of Interest (POI) Ligand
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol, Hexanes/EtOAc)
Step 1: Synthesis of POI-Linker-Boc Intermediate via CuAAC
This procedure describes the copper-catalyzed "click chemistry" reaction to conjugate the this compound linker to an alkyne-modified POI ligand.
-
In a round-bottom flask, dissolve the alkyne-modified POI ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker-Boc intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 2: Boc Deprotection of POI-Linker-Boc Intermediate
This step removes the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Dissolve the POI-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA.
-
The resulting POI-Linker-NH2 intermediate (as a TFA salt) is typically used in the next step without further purification.
Step 3: Coupling of POI-Linker-NH2 with Pomalidomide
This final step involves the amide bond formation between the deprotected linker-POI intermediate and the E3 ligase ligand, pomalidomide.
-
In a round-bottom flask, dissolve pomalidomide (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the POI-Linker-NH2 intermediate (TFA salt, 1.0 eq) in anhydrous DMF.
-
Add the solution of the amine intermediate to the activated pomalidomide solution.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford the final PROTAC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Caption: Experimental workflow for the synthesis of a PROTAC using an this compound linker.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] This reaction enables the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, with high yields and minimal byproducts.[3][4] The biocompatibility and robust nature of the CuAAC reaction have made it an invaluable tool in bioconjugation, drug discovery, and materials science.[]
Azido-PEG6-C1-Boc is a versatile bifunctional linker containing a terminal azide for participation in CuAAC reactions, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent functionalization. This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.
These application notes provide detailed protocols and technical information for the successful implementation of CuAAC reactions utilizing this compound.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The copper(I) acetylide intermediate then reacts with the azide in a stepwise manner to yield the stable triazole ring. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often employed.
Experimental Protocols
The following protocols provide a general framework for performing a CuAAC reaction with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General CuAAC Reaction with this compound
This protocol describes a representative reaction between this compound and an alkyne-functionalized small molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation, optional but recommended)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.2 equivalents) and the alkyne-functionalized molecule (1.0 equivalent) in the chosen solvent system. Ensure all components are fully dissolved. For reactions in aqueous buffers, prepare concentrated stock solutions in a water-miscible organic solvent like DMSO.
-
-
Catalyst Preparation (Premix):
-
In a separate vial, prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used to stabilize the Cu(I) catalyst. For a typical reaction, you might use a final concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
-
Reaction Setup:
-
To the solution containing the azide and alkyne, add the copper/ligand premix.
-
Gently mix the solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A final concentration of 5-10 times the concentration of copper is recommended.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can range from 30 minutes to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For Boc-protected products, purification is often achieved by column chromatography on silica gel.
-
Quantitative Data (Representative Example)
The following table summarizes typical reaction conditions for a CuAAC reaction with a PEG linker. Note that yields can vary significantly based on the specific substrates used.
| Parameter | Condition | Reference |
| Reactants | Azido-PEG, Alkyne-functionalized molecule | |
| Molar Ratio (Azide:Alkyne) | 1.1:1 to 1.5:1 | |
| Copper Source | CuSO₄·5H₂O (with sodium ascorbate) | |
| Ligand | THPTA | |
| Molar Ratio (CuSO₄:Ligand) | 1:5 | |
| Solvent | DMSO, t-BuOH/H₂O | |
| Temperature | Room Temperature to 50°C | |
| Reaction Time | 1 - 24 hours | |
| Typical Yield | >90% |
Purification of the Boc-Protected Product
Purification of the final Boc-protected triazole product is crucial to remove the copper catalyst, unreacted starting materials, and byproducts.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel
-
Appropriate solvent system (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)
-
Glass column
-
Collection tubes
Procedure:
-
Reaction Quenching: After the reaction is complete, it can be quenched by adding a chelating agent like EDTA to complex with the copper ions.
-
Solvent Extraction (Optional): Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with an aqueous EDTA solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography:
-
Prepare a silica gel column with the chosen eluent system.
-
Load the crude product onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-protected product.
-
Application in PROTAC Synthesis
This compound is an ideal linker for synthesizing PROTACs due to the biocompatibility and solubility-enhancing properties of the PEG chain. The azide and Boc-protected amine provide orthogonal handles for conjugating the two different ligands.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound via a CuAAC reaction is as follows:
-
Ligand Functionalization: One of the ligands (either for the protein of interest or the E3 ligase) is functionalized with a terminal alkyne.
-
CuAAC Reaction: The alkyne-functionalized ligand is reacted with this compound under standard CuAAC conditions to form the triazole-linked intermediate.
-
Purification: The Boc-protected intermediate is purified, typically by column chromatography.
-
Boc Deprotection: The Boc protecting group is removed from the terminal amine of the PEG linker, usually under acidic conditions (e.g., with trifluoroacetic acid).
-
Second Ligand Conjugation: The deprotected amine is then coupled to the second ligand, which typically has a carboxylic acid or other suitable functional group for amide bond formation.
-
Final Purification: The final PROTAC molecule is purified, often using reverse-phase HPLC.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG6-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1][2][3] This "click chemistry" reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] This makes SPAAC ideal for applications in live-cell imaging, bioconjugation, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Azido-PEG6-C1-Boc is a versatile heterobifunctional linker that incorporates a reactive azide group for SPAAC, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group allows for subsequent modification of the amine after the initial SPAAC conjugation, enabling the construction of more complex bioconjugates. This document provides detailed protocols for the use of this compound in a typical SPAAC reaction with a DBCO-functionalized protein, followed by the deprotection of the Boc group to reveal a primary amine for further functionalization.
Data Presentation
The efficiency and kinetics of SPAAC reactions are influenced by several factors, including the choice of strained alkyne, reaction buffer, pH, and temperature. While specific kinetic data for this compound is not extensively published, the following tables provide representative data for similar SPAAC reactions to guide experimental design.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.1 - 0.85 | |
| BCN | Benzyl Azide | 0.07 - 0.63 | |
| DIBO | Benzyl Azide | 0.17 |
Note: Reaction rates can be influenced by the specific azide and the reaction conditions.
Table 2: General Reaction Conditions for SPAAC Bioconjugation
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (this compound : DBCO-Protein) | 1.5:1 to 10:1 | A molar excess of the azide-PEG linker can help drive the reaction to completion. |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.0-7.5 | Other buffers like HEPES can also be used and may influence reaction rates. Avoid buffers containing sodium azide. |
| Co-solvent (optional) | DMSO or DMF (up to 20% v/v) | Can be used to dissolve reagents, but keep the final concentration low. |
| Temperature | 4°C to 37°C | Reactions are typically faster at higher temperatures. |
| Reaction Time | 1 to 24 hours | Monitor reaction progress for optimization. |
Table 3: Typical Conditions for Boc Deprotection
| Parameter | Recommended Value/Range | Reference |
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective reagent for Boc deprotection. |
| Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature. |
| Reaction Time | 30 minutes to 2 hours | Monitor progress by TLC or LC-MS. |
| Scavengers (optional) | Triisopropylsilane (TIS) | Can be added to prevent side reactions. |
Experimental Protocols
Protocol 1: SPAAC Conjugation of this compound to a DBCO-Functionalized Protein
This protocol describes a general procedure for the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein (e.g., antibody) in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Microcentrifuge tubes or other suitable reaction vessels
-
Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM). Vortex to ensure it is fully dissolved.
-
Ensure the DBCO-functionalized protein is at a suitable concentration in PBS (e.g., 1-10 mg/mL).
-
-
SPAAC Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of DBCO-functionalized protein.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold molar excess).
-
If necessary, add additional PBS to reach the final desired reaction volume. The final concentration of the organic co-solvent (DMSO or DMF) should be kept low (ideally <10% v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal time and temperature may need to be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and any co-solvent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate to confirm successful ligation. Common analytical techniques include:
-
SDS-PAGE: To observe an increase in the molecular weight of the protein.
-
UV-Vis Spectroscopy: To monitor the disappearance of the DBCO absorbance peak around 310 nm.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and confirm the addition of the this compound linker.
-
HPLC (e.g., SEC-HPLC or RP-HPLC): To assess the purity and heterogeneity of the conjugate.
-
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated protein to expose a primary amine for further functionalization.
Materials:
-
Boc-protected protein conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask with a stir bar
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Brine solution (optional)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)
Procedure:
-
Reaction Setup:
-
Lyophilize the purified Boc-protected protein conjugate to remove water.
-
Dissolve the dried conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of TFA:
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
-
Deprotection Reaction:
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes.
-
Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (a decrease in mass of 100.12 Da).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
The resulting product will be the TFA salt of the deprotected amine.
-
Optional Neutralization (if the free amine is required):
-
Dissolve the residue in a minimal amount of DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
-
-
Final Product:
-
The deprotected conjugate with a free primary amine is now ready for subsequent conjugation reactions.
-
Visualizations
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for bioconjugation and deprotection.
References
Step-by-Step Guide to Boc Deprotection of Azido-PEG6-C1-Boc
Application Note & Protocol
For researchers, scientists, and drug development professionals, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules. This document provides a detailed guide to the deprotection of Azido-PEG6-C1-Boc, a bifunctional linker commonly used in bioconjugation and drug delivery systems. The azido group allows for "click" chemistry, while the deprotected amine can be used for subsequent conjugation.
Introduction
The Boc group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection reaction is an acid-catalyzed process that proceeds through the protonation of the carbamate, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2][3] This protocol outlines two common and effective methods for the Boc deprotection of this compound: using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).
Quantitative Data Summary
The selection of the deprotection method can be influenced by the substrate's sensitivity to different acidic conditions and the desired scale of the reaction. The following table summarizes typical reaction parameters for the two primary methods.
| Parameter | Method 1: TFA/DCM | Method 2: HCl in Dioxane |
| Reagent | Trifluoroacetic acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Concentration | 20-50% TFA in DCM (v/v)[1] | Stoichiometric or slight excess |
| Temperature | 0 °C to Room Temperature[1] | Room Temperature |
| Reaction Time | 30 minutes to 4 hours | 1 to 16 hours |
| Work-up | Neutralization with base (e.g., NaHCO₃) | Evaporation or precipitation |
| Typical Yield | >95% | Generally high |
Experimental Protocols
Materials and Equipment
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M Hydrochloric acid (HCl) in 1,4-Dioxane
-
1,4-Dioxane or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is rapid and generally provides high yields.
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A common concentration is a 25% solution of TFA in DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product, Azido-PEG6-C1-amine, as the TFA salt.
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also highly effective and can be advantageous when TFA is not desirable.
Procedure:
-
Dissolve this compound in 1,4-dioxane or methanol in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 16 hours depending on the substrate and concentration.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
Alternatively, the solvent and excess HCl can be removed under reduced pressure to yield the deprotected product, Azido-PEG6-C1-amine, as the HCl salt.
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
Safety Precautions
-
Both Trifluoroacetic acid and Hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
The deprotection reaction generates isobutylene and carbon dioxide gas, so the reaction should not be performed in a closed system.
Conclusion
The protocols described provide robust and efficient methods for the deprotection of this compound. The choice between TFA and HCl will depend on the specific requirements of the subsequent synthetic steps and the overall synthetic strategy. Careful monitoring of the reaction is recommended to ensure complete conversion and to minimize potential side reactions.
References
Application Notes and Protocols for Conjugating Azido-PEG6-C1-Boc to a Target Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, increase in vivo stability by protecting against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1][][3] Azido-PEG6-C1-Boc is a heterobifunctional linker that facilitates the precise and efficient conjugation of a PEG spacer to a target protein ligand. This linker contains an azide group for bioorthogonal "click" chemistry and a Boc-protected amine for subsequent functionalization or direct conjugation.[4][5]
These application notes provide detailed protocols for the conjugation of this compound to a target protein ligand, covering Boc deprotection, click chemistry reactions, and purification and characterization of the final conjugate.
Overview of the Conjugation Workflow
The overall process involves a series of sequential steps to ensure the successful and specific attachment of the Azido-PEG6-linker to the target protein ligand. The workflow begins with the deprotection of the Boc-protected amine on the this compound reagent, followed by the conjugation of the now-free amine to the target protein ligand. The azide functionality on the PEG linker is then utilized for a highly specific click chemistry reaction with an alkyne-modified binding partner. Finally, the resulting conjugate is purified and characterized to ensure its identity, purity, and integrity.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of E3 Ligase Ligands to Azido-PEG6-C1-Boc via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the attachment of an E3 ligase ligand to an Azido-PEG6-C1-Boc linker. This methodology is central to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that induce targeted protein degradation. The protocols detailed below focus on the highly efficient and versatile Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.[1][][3]
Introduction
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of this ternary complex.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, stability, and pharmacokinetic properties. The this compound linker provides a readily available azide functional group for conjugation and a Boc-protected amine for further functionalization. The attachment of an alkyne-modified E3 ligase ligand to this linker via CuAAC is a robust and widely used strategy in PROTAC synthesis. This reaction is highly specific, proceeds with high yields, and is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.
This document will focus on the conjugation of two commonly used E3 ligase ligands: a Von Hippel-Lindau (VHL) ligand (e.g., VH032) and a Cereblon (CRBN) ligand (e.g., pomalidomide).
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the CuAAC conjugation of alkyne-modified E3 ligase ligands to azide-functionalized PEG linkers. These values can serve as a starting point for reaction optimization.
| Parameter | Recommended Conditions | Notes |
| Reactants | Alkyne-E3 Ligase Ligand, this compound | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Often used with a reducing agent to generate Cu(I) in situ. |
| Copper Concentration | 0.1 - 0.5 equivalents | Optimization may be required depending on the substrates. |
| Reducing Agent | Sodium Ascorbate | Should be freshly prepared. Used in molar excess to the copper catalyst. |
| Ligand | THPTA, TBTA | Stabilizes the Cu(I) catalyst and accelerates the reaction. Ligand-to-copper ratio is typically 2:1 to 5:1. |
| Solvent | t-BuOH/H₂O (1:1), DMSO/H₂O, DMF/H₂O | Co-solvents are often necessary to solubilize all reactants. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
Table 1: General Reaction Conditions for CuAAC Conjugation.
| E3 Ligase Ligand (Alkyne-modified) | Linker | Yield (%) | Reference |
| Pomalidomide derivative | Azide-Linker | 40-83 | |
| JQ1 (BRD4 ligand) | Azide-PEG-CRBN ligand | 55-90 | |
| Generic Peptide | Azide-PEG | >95 | |
| VHL ligand derivative | Azide-modified DNA oligomer | Not specified |
Table 2: Reported Yields for CuAAC-mediated PROTAC Synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of alkyne-functionalized E3 ligase ligands and their subsequent conjugation to this compound.
Protocol 1: Synthesis of Alkyne-Functionalized Pomalidomide
This protocol describes the synthesis of an alkyne-functionalized pomalidomide derivative, a common Cereblon (CRBN) ligand.
Materials:
-
4-Fluorothalidomide
-
Propargylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-fluorothalidomide in DMF, add propargylamine and DIPEA.
-
Heat the reaction mixture at 90°C for 12 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized pomalidomide.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Alkyne-Functionalized VHL Ligand (VH032 derivative)
This protocol outlines a general strategy for the synthesis of an alkyne-functionalized VHL ligand based on the widely used VH032 scaffold. The synthesis of VH032 itself is a multi-step process. This protocol assumes a late-stage functionalization with an alkyne group.
Materials:
-
VH032 precursor with a free amine or hydroxyl group
-
Propargyl bromide or a suitable alkyne-containing carboxylic acid
-
Appropriate coupling reagents (e.g., HATU, HOBt) or base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the VH032 precursor in the appropriate anhydrous solvent.
-
For amine functionalization: Add the alkyne-containing carboxylic acid and coupling reagents. Stir at room temperature until the reaction is complete.
-
For hydroxyl functionalization: Add a base followed by propargyl bromide. Stir at room temperature until the reaction is complete.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Characterization:
-
Verify the structure and purity of the alkyne-functionalized VHL ligand by NMR and HRMS.
Protocol 3: CuAAC "Click" Reaction for E3 Ligase Ligand-PEG Conjugation
This protocol details the copper-catalyzed azide-alkyne cycloaddition to conjugate the alkyne-functionalized E3 ligase ligand to this compound.
Materials:
-
Alkyne-functionalized E3 ligase ligand (from Protocol 1 or 2)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO/H₂O)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve the alkyne-functionalized E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water. In another vial, prepare a stock solution of the THPTA or TBTA ligand in deionized water.
-
Reaction Setup: To the solution of the alkyne and azide, add the copper/ligand premix (typically 0.1-0.5 equivalents of CuSO₄ and a 2-5 fold excess of ligand).
-
Initiation: Prepare a fresh solution of sodium ascorbate (1-5 equivalents) in deionized water. Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
To remove the copper catalyst, wash the organic layer with a dilute aqueous solution of EDTA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure E3 ligase ligand-PEG6-C1-Boc conjugate.
-
Characterization:
-
Confirm the identity and purity of the final conjugate using ¹H NMR, ¹³C NMR, and HRMS.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of an E3 ligase ligand-PEG conjugate.
Caption: VHL-mediated ubiquitination pathway of HIF-1α.
Caption: PROTAC-mediated protein degradation via the Cereblon (CRBN) E3 ligase complex.
References
Application Notes and Protocols for PROTAC Assembly using Azido-PEG6-C1-Boc and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs).[1][2] This technology offers a powerful strategy to target proteins previously considered "undruggable."[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is a critical element, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility. The "click chemistry" platform, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and reliable method for PROTAC assembly. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
This document provides detailed application notes and protocols for the assembly of a PROTAC using Azido-PEG6-C1-Boc , a versatile linker featuring a PEG6 chain, an azide group for click chemistry, and a Boc-protected amine for further functionalization.
PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
The efficacy of a PROTAC is primarily assessed by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The following table presents representative data for PROTACs with PEG linkers of varying lengths, demonstrating the impact of the linker on degradation efficiency.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | 15 | >90 | Representative |
| BTK | Cereblon | PEG5 | 8 | ~95 | Representative |
| SMARCA2 | VHL | PEG | 250 | 70 | **** |
| FAK | Cereblon | PEG-based | 10 | 85 | |
| BTK | Cereblon | PEG-based | <10 | >85 |
Note: The data provided are representative examples from the literature for PROTACs utilizing PEG linkers and may not be specific to the this compound linker. The performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall molecular architecture.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and evaluation of a PROTAC using this compound.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a PROTAC is outlined below.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Protocol 1: Synthesis of the PROTAC
This protocol describes the assembly of the PROTAC via a convergent synthetic route.
Materials and Reagents:
-
Alkyne-modified POI ligand
-
This compound
-
E3 ligase ligand with a carboxylic acid or other suitable functional group for coupling
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents for purification (e.g., acetonitrile, water, methanol)
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield the deprotected amine as a TFA salt.
-
-
Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected Azido-PEG6-amine (1.0 eq), the E3 ligase ligand with a carboxylic acid (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the azide-PEG6-E3 ligase ligand conjugate.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a suitable reaction vessel, dissolve the azide-PEG6-E3 ligase ligand conjugate (1.0 eq) and the alkyne-modified POI ligand (1.2 eq) in a solvent mixture such as 1:1 t-BuOH/H₂O or DMF.
-
In a separate tube, prepare the catalyst solution by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in water.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Protocol 2: Purification and Characterization
Procedure:
-
Purification:
-
Upon completion of the click reaction, purify the crude PROTAC molecule by preparative reversed-phase HPLC.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Protocol 3: Biological Evaluation
Procedure:
-
Cell Culture and Treatment:
-
Culture the desired cell line expressing the target protein in appropriate media.
-
Seed the cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Western Blot Analysis:
-
After treatment, lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of protein remaining relative to the vehicle control against the logarithm of the PROTAC concentration.
-
Determine the DC50 and Dmax values from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The combination of the versatile this compound linker and the efficiency of click chemistry provides a robust platform for the rapid assembly of PROTACs. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel protein degraders. The modular nature of this approach allows for the systematic optimization of the linker and ligands to develop highly potent and selective PROTACs for therapeutic and research applications.
References
Application Notes and Protocols for Solid-Phase PROTAC Synthesis using Azido-PEG6-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2]
Solid-phase synthesis offers a streamlined and efficient method for the rapid generation of PROTAC libraries with diverse linker structures, simplifying purification and handling.[3][4] This document provides detailed application notes and protocols for the use of Azido-PEG6-C1-Boc , a versatile polyethylene glycol (PEG)-based linker, in solid-phase PROTAC synthesis. This linker features a terminal azide group for "click chemistry" conjugation, a Boc-protected amine for standard amide coupling, and a PEG6 spacer to enhance solubility and optimize ternary complex formation.[5]
Key Features of this compound
-
Orthogonal Functionality : The azide and Boc-protected amine allow for sequential and specific conjugation of the POI and E3 ligase ligands.
-
Click Chemistry Ready : The azide group enables highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the formation of a stable triazole linkage.
-
Enhanced Solubility : The hydrophilic PEG6 spacer can improve the aqueous solubility and cell permeability of the final PROTAC molecule.
-
Flexible Synthesis : Compatible with standard solid-phase peptide synthesis (SPPS) workflows and a variety of resin and cleavage strategies.
General Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using this compound typically follows a modular approach. The general strategy involves the sequential attachment of the E3 ligase ligand, the linker, and the POI ligand to a solid support, followed by cleavage and purification.
Figure 1: General workflow for solid-phase PROTAC synthesis.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound on a solid support. These protocols are based on established solid-phase synthesis methodologies.
Protocol 1: Immobilization of E3 Ligase Ligand (Example: Pomalidomide) on Resin
This protocol describes the attachment of an E3 ligase ligand to the solid support. For this example, a pomalidomide derivative with a carboxylic acid handle is used with an appropriate amine-functionalized resin (e.g., Rink Amide resin).
Materials:
-
Rink Amide resin
-
Pomalidomide derivative with a free carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin three times with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for an additional 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vial, dissolve the pomalidomide derivative (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activation mixture to the resin and shake at room temperature for 4-16 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test).
-
Once the reaction is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum.
Protocol 2: Coupling of this compound Linker
This protocol details the attachment of the this compound linker to the resin-bound E3 ligase ligand.
Materials:
-
Resin-bound E3 ligase ligand from Protocol 1
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Swell the resin-bound E3 ligase ligand in DMF for 30 minutes.
-
In a separate vial, dissolve this compound (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the linker solution to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the terminal amine of the PEG linker.
Materials:
-
Resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
DCM
-
DIPEA (10% in DMF)
Procedure:
-
Wash the resin with DCM (3 times).
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (5 times).
-
Neutralize the resin by washing with 10% DIPEA in DMF (3 times).
-
Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 4: POI Ligand Coupling via Amide Bond Formation
This protocol is for attaching a POI ligand that has a free carboxylic acid.
Materials:
-
Deprotected resin from Protocol 3
-
POI ligand with a free carboxylic acid
-
HATU
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Swell the deprotected resin in DMF for 30 minutes.
-
In a separate vial, dissolve the POI ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the POI ligand solution to the resin.
-
Shake the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum.
Protocol 5: POI Ligand Coupling via CuAAC (Click Chemistry)
This protocol is for attaching a POI ligand that has a terminal alkyne group to the azide-functionalized linker.
Materials:
-
Resin from Protocol 2 (before Boc deprotection)
-
Alkyne-functionalized POI ligand
-
Copper(I) iodide (CuI)
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Swell the resin from Protocol 2 in DMF for 30 minutes.
-
Add the alkyne-functionalized POI ligand (3 eq.), CuI (1 eq.), and DIPEA (6 eq.) to the resin in DMF.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.
-
Once complete, drain the solution and wash the resin with DMF (5 times), a 0.5% sodium diethyldithiocarbamate solution in DMF (to remove copper), DMF (5 times), and DCM (3 times).
-
Proceed with Boc deprotection (Protocol 3) if the POI ligand also contains a Boc-protected group that needs to be removed, or proceed to cleavage.
Figure 2: Logical workflow for PROTAC synthesis pathways.
Protocol 6: Cleavage and Deprotection
This final step releases the fully assembled PROTAC from the solid support and removes any remaining side-chain protecting groups.
Materials:
-
PROTAC-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dry PROTAC-bound resin in a synthesis vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude PROTAC by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude PROTAC pellet under vacuum.
Protocol 7: Purification and Analysis
Materials:
-
Crude PROTAC
-
Acetonitrile (ACN)
-
Water with 0.1% TFA
-
Reverse-phase HPLC (RP-HPLC) system
-
LC-MS system
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and dilute with the initial mobile phase for HPLC.
-
Purify the PROTAC using a preparative RP-HPLC system with a suitable C18 column and a gradient of water/ACN (both containing 0.1% TFA).
-
Collect the fractions containing the desired product.
-
Confirm the purity and identity of the final PROTAC using analytical LC-MS.
-
Lyophilize the pure fractions to obtain the final PROTAC as a white powder.
Quantitative Data
The efficiency of solid-phase PROTAC synthesis can be evaluated by the overall yield and purity of the final product. The biological activity is typically assessed by measuring the degradation of the target protein.
Table 1: Representative Yields for Solid-Phase PROTAC Synthesis Steps
| Step | Reaction Type | Reagents | Typical Yield (%) | Reference |
| POI Ligand Coupling | CuAAC (Click Chemistry) | Alkyne-POI, CuI, DIPEA | ~97% (purity) | |
| Amide Coupling | Carboxy-POI, HATU, DIPEA | >99% (purity) | ||
| Urea Formation | Isocyanate-POI | >95% (purity) | ||
| Overall Synthesis | Multi-step Solid-Phase | Various | 1-10% (isolated) |
Note: Yields are highly dependent on the specific ligands and linker used. The data presented are illustrative of typical outcomes.
Table 2: Impact of Linker Composition on PROTAC Efficacy (Illustrative Data)
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | Alkyl | 12 | 500 | 80 | |
| PROTAC B | PEG3 | 12 | 150 | 95 | |
| PROTAC C | PEG6 | 21 | 30 | >95 | |
| PROTAC D | Rigid (e.g., piperazine) | ~15 | 10 | >95 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. This data is illustrative and highlights the general trend that PEG linkers can improve potency and that optimizing linker length is crucial for efficacy.
Conclusion
The use of this compound in solid-phase synthesis provides a robust and flexible platform for the development of PROTACs. The orthogonal reactive handles allow for a modular and efficient assembly of the final molecule, while the PEG spacer often imparts favorable physicochemical properties. The detailed protocols and comparative data presented herein serve as a comprehensive guide for researchers in the rational design and synthesis of novel protein degraders.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Application Notes and Protocols for Cell Permeability Assays of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker, often composed of polyethylene glycol (PEG) chains, is a critical determinant of the PROTAC's physicochemical properties, including its cell permeability.[3][4]
Due to their large molecular weight and complex structures, PROTACs often fall "beyond the Rule of 5" chemical space, making cell permeability a significant hurdle in their development.[3] Assessing the ability of a PROTAC to cross the cell membrane and reach its intracellular target is therefore a crucial step in the drug discovery pipeline. These application notes provide an overview of key cell permeability assays and detailed protocols tailored for the evaluation of PROTACs, with a particular focus on those incorporating PEG linkers.
The Role of PEG Linkers in PROTAC Permeability
PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. However, the impact of PEG linkers on cell permeability is complex. While the ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially increasing polarity, studies have shown that PEG linkers can adopt folded conformations in nonpolar environments, shielding their polar surface area and thereby enhancing permeability. The length of the PEG linker is also a critical factor, with studies indicating that there is often an optimal length for achieving a balance between ternary complex formation and efficient cell entry.
Key Cell Permeability Assays for PROTACs
Several in vitro assays are commonly used to assess the cell permeability of PROTACs. The choice of assay depends on the specific information required, such as whether to measure passive diffusion, active transport, or intracellular accumulation.
1. Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a cost-effective method for ranking compounds based on their passive permeability early in the discovery process. For PROTACs, PAMPA can provide a baseline understanding of their ability to cross a lipid bilayer without the confounding effects of cellular transporters.
2. Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium. The Caco-2 assay can assess both passive and active transport, including efflux by transporters like P-glycoprotein (P-gp), which can be a significant factor for PROTACs. Bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) can determine if a PROTAC is a substrate for efflux pumps.
3. Cellular Uptake and Target Engagement Assays: These assays directly measure the amount of a PROTAC that enters the cell and engages with its target. Methods like the NanoBRET™ Target Engagement assay allow for the quantitative measurement of intracellular PROTAC accumulation and target binding in live cells. This provides a more direct and physiologically relevant assessment of a PROTAC's ability to reach its site of action.
Data Presentation: Quantitative Permeability of PROTACs with PEG Linkers
The following tables summarize publicly available data on the permeability of various PROTACs incorporating PEG linkers, as determined by PAMPA and Caco-2 assays. These data illustrate the impact of linker length and composition on permeability.
Table 1: PAMPA Permeability Data for PROTACs with PEG Linkers
| PROTAC | Target | E3 Ligase Ligand | Linker Composition | Apparent Permeability (Papp) (10-6 cm/s) | Reference |
| PROTAC 1 | BRD4 | CRBN | PEG-based | Medium to High | |
| PROTAC with 2-unit PEG linker | VHL-based | VHL | 2-unit PEG | 0.6 | |
| PROTAC with 3-unit PEG linker | VHL-based | VHL | 3-unit PEG | 0.03 | |
| PROTAC with 1-unit PEG linker | VHL-based | VHL | 1-unit PEG | 0.005 | |
| PROTAC 15 | VHL-based | VHL | 1-unit PEG | 0.005 | |
| PROTAC 16 | VHL-based | VHL | 2-unit PEG | 0.0025 | |
| MZ1 | BET | VHL | PEG linker | 0.01-0.1 | |
| ARV-771 | BET | VHL | PEG linker | 0.2-0.3 |
Table 2: Caco-2 Permeability Data for PROTACs with PEG Linkers
| PROTAC | Target | E3 Ligase Ligand | Linker Composition | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | Androgen Receptor | Cereblon | PEG-linker | 1.7 | 14.1 | 8.4 | |
| PROTAC 20b | Androgen Receptor | VHL | PEG-linker | 0.35 | 0.24 | ~0.7 | |
| PROTAC 20d | Androgen Receptor | VHL | PEG-linker | BLQ | 8.6 | >12 | |
| dTAG-7 | Not Specified | Not Specified | Not Specified | Low | High | >2 | |
| dBET57 | Not Specified | Not Specified | Not Specified | Low | High | >2 | |
| ARV-110 | Androgen Receptor | Cereblon | PEG-based | Low | Low | <2 |
BLQ = Below Limit of Quantification
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (96-well format with a donor and acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (<5%).
-
Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Incubate: Carefully place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 5-20 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration = ([C]D * VD + [C]A * VA) / (VD + VA)
-
[C]D = Concentration in the donor well
-
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test PROTAC, control compounds (high/low permeability controls), and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer (37°C) on both the apical (A) and basolateral (B) sides.
-
Apical-to-Basolateral (A→B) Transport: Add the test PROTAC solution (in transport buffer) to the apical side (donor compartment). Add fresh transport buffer to the basolateral side (receiver compartment).
-
Basolateral-to-Apical (B→A) Transport: Add the test PROTAC solution to the basolateral side (donor compartment). Add fresh transport buffer to the apical side (receiver compartment).
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Sample Analysis: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions using a similar formula as in the PAMPA assay, accounting for the cell surface area.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux.
-
Protocol 3: NanoBRET™ Target Engagement Assay for Intracellular Accumulation
This protocol provides a method to quantify the intracellular accumulation and target engagement of a PROTAC in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
White, non-binding surface 96-well plates
-
Transfection reagent (e.g., FuGENE® HD)
-
Vector encoding the target protein fused to NanoLuc® luciferase (e.g., VHL-NanoLuc®)
-
NanoBRET™ Tracer specific for the target protein
-
Nano-Glo® Live Cell Reagent
-
Test PROTAC
-
Luminescence-capable plate reader
Methodology:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc® fusion vector and plate them in the 96-well plates.
-
Prepare PROTAC Dilutions: Prepare serial dilutions of the test PROTAC in the appropriate assay medium.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells at the recommended concentration and incubate.
-
PROTAC Treatment: Add the serially diluted PROTACs to the wells containing the cells and tracer.
-
Incubate: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Luminescence Measurement: Add the Nano-Glo® Live Cell Reagent to all wells and measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal. The IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, can be determined. This IC50 value is indicative of the PROTAC's intracellular target engagement and, by extension, its intracellular accumulation.
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: PROTAC Mechanism of Action Following Cell Permeation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG6-C1-Boc conjugation reactions
Welcome to the technical support center for Azido-PEG6-C1-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during this compound conjugation?
The conjugation of this compound to an alkyne-functionalized molecule is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the PEG linker and the target molecule. The Boc (tert-butyloxycarbonyl) group is a protecting group on an amine, which can be removed in a subsequent step if a free amine is desired for further functionalization.
Q2: My CuAAC reaction is not working or has a very low yield. What are the most common reasons for failure?
Several factors can contribute to low or no product formation in a CuAAC reaction. The most common culprits include:
-
Inactive Copper Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Poor Quality Reagents: Impurities in the azide or alkyne starting materials can inhibit the reaction. Azides, in particular, can be sensitive to light and heat.
-
Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and the catalyst.
-
Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst, rendering it inactive.
-
Suboptimal Temperature: While many CuAAC reactions proceed at room temperature, some substrate combinations may require gentle heating to achieve a reasonable reaction rate.
Q3: What is the role of the Boc protecting group, and when should it be removed?
The Boc group protects a primary or secondary amine from participating in unwanted side reactions during the conjugation process. It should be removed after the azide-alkyne cycloaddition is complete if the free amine is required for subsequent steps, such as conjugation to another molecule. The removal is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA).
Q4: How can I monitor the progress of my conjugation and deprotection reactions?
The progress of both the conjugation and deprotection steps can be monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): A simple and rapid method to observe the consumption of starting materials and the appearance of the product. The product will typically have a different retention factor (Rf) than the starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the formation of the desired product by identifying its mass-to-charge ratio. It can also be used to detect the presence of starting materials and any side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the conversion of starting materials to the product and to assess the purity of the final conjugate.
Troubleshooting Guide
Problem 1: Low or No Conjugate Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Copper(I) Catalyst | • Use a fresh solution of the reducing agent (e.g., sodium ascorbate). • Generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent immediately before addition to the reaction mixture. • Consider using a Cu(I) stabilizing ligand, such as TBTA or THPTA, to prevent oxidation. • Degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. |
| Poor Reagent Quality | • Ensure the purity of your this compound and alkyne-functionalized molecule. If necessary, purify the starting materials. • Store azide-containing reagents protected from light and at the recommended temperature. |
| Suboptimal Reaction Conditions | • Solvent: Ensure all reactants are fully soluble in the chosen solvent system. Common solvents include DMSO, DMF, and mixtures of t-BuOH and water. • Temperature: Most CuAAC reactions work well at room temperature. If the reaction is sluggish, gentle heating (e.g., 30-40°C) may improve the yield. • pH: For reactions in aqueous buffers, a pH between 7 and 9 is generally optimal. |
| Copper Sequestration | • If your molecule contains functional groups that can chelate copper (e.g., thiols, histidines), consider using a higher concentration of a stabilizing ligand or a higher catalyst loading. |
| Steric Hindrance | • The PEG chain can sometimes sterically hinder the reactive azide group. Using a longer linker on the alkyne-containing molecule or optimizing the reaction time and temperature may help. |
Problem 2: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | • Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM). • If TFA is not effective, consider a stronger acid such as 4M HCl in dioxane. |
| Short Reaction Time | • Extend the reaction time and monitor the progress by TLC or LC-MS until the Boc-protected starting material is fully consumed. |
| Poor Solubility | • Ensure the Boc-protected conjugate is fully dissolved in the deprotection solvent. |
Problem 3: Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | • This is a common side reaction promoted by oxygen. Thoroughly degas all solvents and perform the reaction under an inert atmosphere. • Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present. |
| Degradation of Reactants or Product | • Avoid excessively high temperatures or prolonged reaction times. • Ensure the pH of the reaction mixture is within the optimal range for the stability of your molecules. |
Quantitative Data Summary
The yield of this compound conjugation reactions is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of how different parameters can influence the outcome of CuAAC reactions.
Table 1: Effect of Reaction Parameters on CuAAC Yield
| Parameter | Condition | Typical Yield (%) | Notes |
| Catalyst Loading (CuSO₄) | 1-5 mol% | 70-95% | Higher loading may be necessary for challenging substrates. |
| Ligand to Copper Ratio (THPTA:Cu) | 2:1 to 5:1 | 80-98% | A higher ratio helps to stabilize the Cu(I) catalyst. |
| Reducing Agent (Sodium Ascorbate) | 10-50 mol% | 75-99% | A fresh solution is crucial for high yields. |
| Solvent | DMSO, DMF, t-BuOH/H₂O | 60-95% | Co-solvents are often used to ensure solubility of all components. |
| Temperature | Room Temperature | 70-95% | Gentle heating may improve yields for sterically hindered substrates. |
| Reaction Time | 1-24 hours | Varies | Reaction progress should be monitored to determine the optimal time. |
Table 2: Example of Reaction Optimization in Supercritical CO₂ [1]
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Yield (%) |
| 130 | 0.5 | 35 | 82.32 |
| 130 | 0.5 | 35 (48h) | 87.14 |
| 80 | 0.1 | 35 | Low |
| 170 | 0.5 | 35 | High |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. Ensure all components are fully dissolved. If using aqueous buffers, ensure they have been degassed.
-
-
Catalyst and Ligand Premix:
-
In a separate vial, prepare a stock solution of the copper catalyst and the ligand. For example, dissolve CuSO₄·5H₂O and THPTA in degassed water. A typical ligand-to-copper ratio is 5:1.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the azide and alkyne.
-
Add the premixed copper/ligand solution to the reaction vessel.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
-
Initiation of Reaction:
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals until completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. Common methods include:
-
Precipitation: If the product is a solid and insoluble in a particular solvent.
-
Size-Exclusion Chromatography (SEC): To separate the larger conjugate from smaller unreacted molecules.
-
Reverse-Phase HPLC (RP-HPLC): For purification of smaller, more hydrophobic conjugates.
-
-
Protocol 2: Boc Deprotection of the PEG-conjugate
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG-conjugate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution (typically to a final concentration of 20-50% v/v).
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Azido-PEG6-C1-Boc-Containing PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with Azido-PEG6-C1-Boc-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing PROTAC has poor aqueous solubility. Isn't the PEG linker supposed to improve solubility?
A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility, the overall solubility of the PROTAC is a complex property. It is influenced by all three components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker.[1] PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability, even with a hydrophilic PEG chain.[1][2] If the warhead and E3 ligase ligand are highly hydrophobic, the PEG6 linker may not be sufficient to counteract their poor solubility characteristics.
Q2: What is the first step I should take to troubleshoot the poor solubility of my PROTAC?
A2: The initial and most critical step is to accurately quantify the solubility of your PROTAC in relevant aqueous buffers, such as phosphate-buffered saline (PBS), cell culture media, or simulated intestinal fluids (e.g., FaSSIF).[1][3] This establishes a baseline against which you can measure the effectiveness of any improvement strategies. Simple modifications to the buffer, such as adjusting the pH or including a small percentage of a co-solvent, can sometimes lead to significant improvements in solubility.
Q3: What are some common formulation strategies to improve the solubility of my PROTAC for in vitro and in vivo experiments?
A3: Several formulation strategies can significantly enhance the solubility of poorly soluble PROTACs. Two of the most effective approaches are:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the PROTAC in a polymer matrix, which can enhance aqueous solubility and generate a supersaturated solution.
-
Cyclodextrin Inclusion Complexes: Encapsulating the PROTAC within a cyclodextrin molecule can improve its solubility and dissolution rate.
Q4: Can changing the linker length or composition of my this compound-containing PROTAC affect its solubility?
A4: Yes, the linker plays a crucial role in determining the physicochemical properties of a PROTAC. While the this compound linker provides a degree of hydrophilicity, further modifications can impact solubility. For instance, incorporating more polar or ionizable groups within the linker can enhance aqueous solubility. However, it's a balancing act, as changes to the linker can also affect cell permeability and the formation of the ternary complex required for protein degradation.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your this compound-containing PROTAC.
Problem: PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer.
Possible Cause: The intrinsic aqueous solubility of the PROTAC is very low, and the final concentration in the aqueous buffer exceeds its thermodynamic solubility limit.
Solutions:
-
Determine Maximum Achievable Concentration: First, experimentally determine the maximum concentration of your PROTAC that remains in solution in your final aqueous buffer.
-
Optimize Buffer Conditions:
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Co-solvents: If compatible with your experimental system, consider adding a small percentage (typically 1-5%) of a pharmaceutically acceptable co-solvent such as ethanol, PEG 400, or propylene glycol to your final buffer.
-
-
Employ Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Prepare an ASD of your PROTAC with a suitable polymer. This can significantly increase the apparent solubility.
-
Cyclodextrin Inclusion Complexes: Formulate your PROTAC with a cyclodextrin to enhance its solubility.
-
Data Presentation
The following tables summarize quantitative data on PROTAC solubility and the impact of linkers on their performance.
Table 1: Thermodynamic Solubility of Amorphous PROTACs in Fasted State Simulated Intestinal Fluid (FaSSIF)
| PROTAC | Linker Composition | Thermodynamic Solubility in FaSSIF (µg/mL) |
| AZ1 | Contains PEG motifs | 48.4 ± 2.6 |
| AZ2 | Different linker from AZ1 | 28.1 ± 5.2 |
| AZ3 | Different linker from AZ1 | 34.5 ± 7.7 |
| AZ4 | Different linker from AZ1 | 17.3 ± 1.6 |
Data sourced from a study on multi-component solid formulation strategies for PROTAC dissolution enhancement.
Table 2: Impact of Linker Length and Composition on PROTAC Efficacy
| Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | > 90% |
| TBK1 | Alkyl/Ether | 29 | 292 | 76% |
| CRBN | Alkyl | 9 | Concentration-dependent decrease | - |
| CRBN | PEG | 3 PEG units | Weak degradation | - |
This table illustrates that linker length and composition significantly impact the degradation efficiency (DC50 and Dmax) of PROTACs. While not a direct measure of solubility, improved efficacy is often linked to optimized physicochemical properties, including solubility.
Experimental Protocols
Kinetic and Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
This protocol describes a common method to determine the kinetic and thermodynamic solubility of a PROTAC.
Materials:
-
PROTAC compound (as DMSO stock for kinetic; as solid powder for thermodynamic)
-
Aqueous buffer (e.g., PBS pH 7.4, FaSSIF)
-
DMSO
-
Microcentrifuge tubes
-
Shaker/incubator
-
High-speed centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Kinetic Solubility: a. Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM). b. Add a small volume of the DMSO stock to the aqueous buffer in a microcentrifuge tube to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%). c. Shake the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Thermodynamic Solubility: a. Add an excess amount of the solid PROTAC powder to the aqueous buffer in a microcentrifuge tube. b. Shake the tubes at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Processing (for both kinetic and thermodynamic): a. Centrifuge the samples at high speed (e.g., >15,000 x g) for 30 minutes to pellet any undissolved compound. b. Carefully collect the supernatant.
-
Quantification: a. Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC or UV-Vis method. b. Construct a standard curve with known concentrations of the PROTAC to determine the solubility.
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines a common laboratory-scale method for preparing an ASD.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, PVPVA)
-
A suitable solvent that dissolves both the PROTAC and the polymer (e.g., acetone, methanol)
-
Glass vials or a flat-bottomed flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: a. Dissolve the PROTAC and the chosen polymer in the solvent. The drug loading (w/w %) can be varied (e.g., 10%, 20%).
-
Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator to form a thin film on the wall of the flask. b. Alternatively, pour the solution into a petri dish and place it in a vacuum oven at a controlled temperature until all the solvent has evaporated.
-
Collection and Characterization: a. Scrape the resulting solid ASD from the flask or petri dish. b. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
Preparation of a PROTAC-Cyclodextrin Inclusion Complex by Lyophilization
This protocol describes the preparation of a cyclodextrin inclusion complex using the freeze-drying method.
Materials:
-
PROTAC compound
-
Cyclodextrin (e.g., sulfobutyl ether-β-cyclodextrin (SBE-β-CD))
-
Deionized water
-
Sonicator
-
Freeze-dryer (lyophilizer)
Procedure:
-
Aqueous Solution Preparation: a. Dissolve the cyclodextrin in deionized water to form a clear solution.
-
Complexation: a. Add the PROTAC powder to the cyclodextrin solution in a predetermined molar ratio. b. Sonicate the mixture for 1-2 hours to facilitate the inclusion of the PROTAC into the cyclodextrin cavity. The solution may become clearer as the complex forms.
-
Freeze-Drying (Lyophilization): a. Flash-freeze the resulting aqueous solution (e.g., using liquid nitrogen). b. Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
-
Solubility Testing: a. Dissolve the complex in the desired buffer and measure the PROTAC concentration by HPLC. Compare this to the solubility of the unformulated PROTAC.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming solubility issues with PROTACs.
Caption: A workflow for troubleshooting solubility issues with PROTACs.
Caption: The mechanism of PROTAC-induced protein degradation.
Caption: A workflow for preparing an Amorphous Solid Dispersion (ASD).
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
How to avoid the hook effect in PROTAC experiments
A comprehensive guide to understanding and mitigating the PROTAC "hook effect" for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can cause a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's mechanism of action relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for protein degradation.
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, focusing on the higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal PROTAC concentration to determine the ideal treatment duration for maximal degradation.
-
Problem 2: I don't observe any protein degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors, including the concentration range being too high (entirely in the hook effect region), poor cell permeability, or issues with the experimental system.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify E3 Ligase Expression: Confirm that your chosen cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL) at sufficient levels using Western blotting or qPCR.
-
Check Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using permeability assays to confirm cellular uptake.
-
Confirm Target Engagement: Use biophysical or cellular assays to confirm that the PROTAC can bind to the target protein and the E3 ligase.
-
Problem 3: How can I confirm that the observed degradation is due to the PROTAC's mechanism of action and not off-target effects?
-
Likely Cause: It is essential to perform control experiments to validate the mechanism of action.
-
Troubleshooting Steps:
-
Use an Inactive Control: Synthesize or obtain an inactive version of the PROTAC where either the target-binding or E3 ligase-binding component is modified to prevent binding. This control should not induce degradation.
-
Perform a Proteasome Inhibitor Rescue: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the inhibitor should "rescue" the protein from degradation.
-
E3 Ligase Ligand Competition: Co-treat cells with an excess of the free E3 ligase ligand. This should competitively inhibit the PROTAC's ability to recruit the E3 ligase and prevent target degradation.
-
Quantitative Data Summary
Table 1: Representative Dose-Response and Time-Course Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration | Normalized Target Protein Level (at 8h) |
| Vehicle (DMSO) | 1.00 |
| 0.1 nM | 0.95 |
| 1 nM | 0.70 |
| 10 nM | 0.35 |
| 100 nM | 0.15 (Dmax) |
| 1000 nM (1 µM) | 0.40 |
| 10000 nM (10 µM) | 0.75 |
| Incubation Time (at 100 nM PROTAC) | Normalized Target Protein Level |
| 0h | 1.00 |
| 2h | 0.60 |
| 4h | 0.30 |
| 8h | 0.15 (Max Degradation) |
| 12h | 0.20 |
| 24h | 0.25 |
Data is illustrative, based on typical experimental outcomes described in the literature.
Table 2: Comparison of Common Assays for PROTAC Experiment Troubleshooting
| Assay | Purpose | Principle | Throughput |
| Western Blot | Quantify protein degradation (DC50/Dmax) | Antibody-based detection of protein levels in cell lysates. | Low to Medium |
| NanoBRET/HiBiT | Measure ternary complex formation and protein degradation in live cells | Bioluminescence resonance energy transfer between tagged proteins. | High |
| Co-Immunoprecipitation (Co-IP) | Confirm ternary complex formation | Antibody-based pulldown of the target protein to detect associated E3 ligase. | Low |
| Surface Plasmon Resonance (SPR) | Measure binary and ternary complex binding kinetics and affinity | Detects changes in mass on a sensor chip as molecules bind. | Medium to High |
| Time-Resolved FRET (TR-FRET) | Monitor ternary complex formation | Fluorescence resonance energy transfer between labeled proteins. | High |
Experimental Protocols
Protocol 1: Dose-Response Analysis of PROTAC-Induced Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment and to identify a potential hook effect.
-
Cell Seeding: Plate cells (e.g., MCF-7) in 12-well plates at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including the potential hook effect region. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify the Dmax, and detect the hook effect.
Visualizations
Caption: Mechanism of the PROTAC Hook Effect.
Caption: Experimental workflow to identify and mitigate the hook effect.
Caption: Logic diagram for troubleshooting PROTAC experiments.
References
Technical Support Center: Ternary Complex Stability with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the stability of protein-of-interest (POI)-PROTAC®-E3 ligase ternary complexes using Polyethylene Glycol (PEG) linkers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC®?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC®) that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to bring the POI and the E3 ligase into close proximity to form a stable ternary complex.[][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1][4] The linker is not merely a passive spacer; its length, chemical composition, flexibility, and attachment points significantly influence the formation, stability, and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation.
Q2: What are the specific advantages of using PEG linkers in PROTAC® design?
A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC® design due to their favorable physicochemical properties. Their primary advantages include:
-
Enhanced Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC® molecule.
-
Biocompatibility: PEGs are well-tolerated in biological systems and can offer good biocompatibility.
-
Tunable Length: PEG linkers can be synthesized with a precise number of ethylene glycol units, allowing for systematic and fine-tuned optimization of the linker length to achieve the ideal distance and orientation between the POI and E3 ligase.
-
Flexibility: The inherent flexibility of PEG linkers can help the PROTAC® adopt a more favorable conformation for forming a productive ternary complex, potentially overcoming steric barriers.
Q3: How does PEG linker length directly impact ternary complex stability and PROTAC® efficacy?
A3: Linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.
-
Too Short: A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively and thus hindering the formation of a stable ternary complex.
-
Too Long: A linker that is too long might lead to an increase in conformational flexibility and entropy, resulting in unproductive binding modes where the two proteins are not oriented correctly for efficient ubiquitination.
-
Optimal Length: An optimal linker length ensures the proper spatial arrangement and proximity between the target protein and the E3 ligase, promoting the formation of a stable and productive ternary complex and leading to more effective protein degradation. The linker itself can also form stabilizing interactions within the ternary complex, contributing to binding cooperativity.
Section 2: Troubleshooting Guide
Q4: I am not observing any degradation of my target protein. What are the likely linker-related issues?
A4: If you see no or low target degradation, the issue often lies in the inability to form a stable and productive ternary complex. Consider the following linker-related possibilities:
-
Issue: Suboptimal Linker Length.
-
Explanation: The linker may be too short, causing a steric clash between the POI and the E3 ligase, or too long, failing to bring them into productive proximity.
-
Solution: Synthesize and test a series of PROTAC® analogs with varying PEG linker lengths. Systematically increasing or decreasing the number of PEG units (e.g., from PEG3 to PEG12) can help identify an optimal length.
-
-
Issue: Poor Ternary Complex Cooperativity.
-
Explanation: The linker is not just a spacer but can actively participate in protein-protein interactions that stabilize the ternary complex. A suboptimal linker may not facilitate these favorable interactions, leading to a transient or unstable complex.
-
Solution: Evaluate ternary complex formation and stability directly using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET. The results can guide rational linker design to improve cooperativity.
-
-
Issue: Poor Physicochemical Properties.
-
Explanation: The overall PROTAC® molecule, including the linker, may have poor solubility or cell permeability, preventing it from reaching its intracellular target.
-
Solution: While PEG linkers generally improve solubility, the overall molecular properties matter. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA) or in-cell target engagement assays like CETSA or NanoBRET.
-
Q5: My dose-response curve shows a "hook effect" (decreased degradation at high concentrations). Why is this happening?
A5: The hook effect is a common phenomenon with PROTACs. It occurs when high concentrations of the PROTAC® lead to the formation of binary complexes (PROTAC®-POI or PROTAC®-E3 ligase) instead of the productive ternary complex. These dominant binary complexes sequester the proteins, preventing the formation of the tripartite assembly required for degradation. This is a strong indicator that your PROTAC® is capable of forming a ternary complex, but the optimal concentration range is narrow.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal concentration window for maximum degradation (the "sweet spot").
Q6: My biophysical assays (e.g., SPR, TR-FRET) show stable ternary complex formation, but I see no degradation in my cellular assays. What could be the problem?
A6: This discrepancy between in vitro and cellular results points towards issues that occur within the complex environment of a living cell.
-
Issue: Low Cell Permeability.
-
Explanation: The PROTAC® may be unable to efficiently cross the cell membrane to reach its target.
-
Solution: Confirm target engagement in living cells using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET. If engagement is low, medicinal chemistry efforts may be needed to improve the molecule's properties, though PEG linkers generally help with this.
-
-
Issue: Metabolic Instability.
-
Explanation: The PROTAC®, particularly the linker, may be rapidly metabolized and degraded by cellular enzymes. PEG linkers can sometimes be susceptible to oxidative metabolism.
-
Solution: Evaluate the stability of the PROTAC® in cell lysates or culture medium over time using LC-MS/MS. If the linker is found to be a metabolic soft spot, it may need to be modified, for instance by incorporating more stable moieties like alkyl chains or rigid rings.
-
Section 3: Data Hub: Impact of PEG Linker Length on Degradation
The optimal PEG linker length is target-dependent. The following tables summarize quantitative data from studies where linker length was varied.
Table 1: Estrogen Receptor α (ERα) Degradation
| PROTAC® Linker Length (atoms) | Target Protein | E3 Ligase | Relative Degradation Efficacy | Reference |
| 12 | ERα | Unspecified | Lower Potency | |
| 16 | ERα | Unspecified | Higher Potency |
Summary: A study by Cyrus et al. highlighted that a 16-atom PEG linker was significantly more potent in degrading ERα compared to a 12-atom linker, even though both had similar binding affinities.
Table 2: Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC® Linker (PEG Units) | Target Protein | E3 Ligase | Binding Affinity Impairment | Reference |
| < 4 PEG units | BTK | CRBN | Up to 20-fold impairment | |
| ≥ 4 PEG units | BTK | CRBN | Consistent with free ligands |
Summary: For a series of BTK degraders, linkers shorter than 4 PEG units impaired binary binding affinity for BTK and CRBN, likely due to steric hindrance, whereas longer linkers did not.
Table 3: Tank-Binding Kinase 1 (TBK1) Degradation
| PROTAC® Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Activity | DC₅₀ | Dₘₐₓ | Reference |
| < 12 | TBK1 | Unspecified | Not Observed | - | - | |
| 21 | TBK1 | Unspecified | Highly Potent | 3 nM | 96% | |
| 29 | TBK1 | Unspecified | Potent, but reduced | 292 nM | 76% |
Summary: Degradation of TBK1 was only observed with linkers of 12 atoms or longer. Potency was high for a 21-atom linker but decreased with a 29-atom linker, demonstrating a clear optimal length window.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC® treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC® (and vehicle control, e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
-
Plot the percentage of remaining protein against the PROTAC® concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Protocol 2: General Workflow for Assessing Ternary Complex Formation
This outlines a general approach to characterize a new PROTAC® and assess its ability to form a ternary complex.
-
Confirm Binary Binding: First, confirm that the PROTAC® can independently bind to both the purified target protein and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are suitable for measuring binary binding affinities (Kᴅ).
-
Assess Ternary Complex Formation (In Vitro): Use a biophysical assay to directly measure the formation of the POI-PROTAC®-E3 ligase complex.
-
Common Methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, SPR, or ITC.
-
Procedure (Example using TR-FRET):
-
Label the purified POI and E3 ligase with a FRET donor (e.g., Terbium) and acceptor (e.g., FITC or GFP) pair, respectively.
-
In a microplate, incubate the labeled proteins with varying concentrations of the PROTAC®.
-
If a ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
Measure the signal on a plate reader. A bell-shaped curve is often observed, indicative of the hook effect.
-
-
-
Assess Ternary Complex Formation (In-Cell): Validate complex formation in a more physiologically relevant environment.
-
Common Methods: NanoBRET (Bioluminescence Resonance Energy Transfer) or Co-Immunoprecipitation (Co-IP).
-
These assays confirm that the PROTAC® can engage its targets and form the complex within living cells.
-
-
Correlate with Degradation: Compare the ternary complex formation data with the results from the cellular degradation assays (e.g., Western Blot). A strong correlation between potent ternary complex formation and efficient degradation strengthens the mechanistic validation of the PROTAC®.
Section 5: Visual Guides and Workflows
References
Technical Support Center: Side Reactions in Click Chemistry with Azido-PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with side reactions in click chemistry utilizing Azido-PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Azido-PEG linkers in click chemistry?
The most prevalent side reactions depend on the type of click chemistry being performed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Azide Reduction: The azide group can be reduced to a primary amine, most notably through a Staudinger-type reaction if phosphine ligands or other reducing agents are present.[1][2][3][4] Some reducing agents used to generate Cu(I), like TCEP, can also reduce the azide.[5]
-
Alkyne Homo-coupling: Terminal alkynes can undergo oxidative homo-coupling (Glaser coupling) to form a diyne, particularly at higher temperatures or if the Cu(I) catalyst is oxidized to Cu(II).
-
Protein Damage: Reactive oxygen species (ROS) generated by the copper catalyst and reducing agents like ascorbate can lead to the oxidation of amino acid residues (e.g., histidine, arginine) in protein bioconjugation.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
SPAAC is generally considered to have fewer side reactions due to the absence of a cytotoxic copper catalyst. However, potential issues can arise from:
-
Hydrolysis of Linkers: If the Azido-PEG linker contains sensitive functional groups like NHS esters for attachment to biomolecules, these can hydrolyze in aqueous buffers.
-
Low Reaction Rates: While not a side reaction, slow kinetics can lead to incomplete conjugation, which may be mistaken for a side reaction. This can be influenced by steric hindrance or the specific cyclooctyne used.
-
Q2: My CuAAC reaction with an Azido-PEG linker is showing a low yield. What are the possible causes?
Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture.
-
Poor Reagent Quality: The reducing agent, typically sodium ascorbate, can degrade if not prepared fresh. The quality of the copper source and ligands is also crucial.
-
Presence of Interfering Substances: Chelating agents (e.g., EDTA, Tris buffer) can sequester the copper catalyst. Thiols, such as DTT or cysteine residues in proteins, can also interfere with the reaction.
-
Sub-optimal Concentrations: Click reactions are concentration-dependent; very dilute solutions may result in poor yields.
-
Steric Hindrance: The azide or alkyne functionality may be located in a sterically hindered position within a larger molecule, making it inaccessible.
Q3: I've observed an unexpected mass corresponding to an amine instead of the azide in my final product. What could have happened?
This strongly suggests the reduction of the azide group to a primary amine. This can be caused by:
-
Staudinger Reduction: If your reaction mixture contains phosphines (e.g., as ligands for the copper catalyst or as contaminants), they can react with the azide to form an iminophosphorane intermediate, which is then hydrolyzed to an amine.
-
Presence of Other Reducing Agents: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can also reduce azides. It's crucial to remove these from protein or peptide samples before performing the click reaction.
-
Catalytic Hydrogenation: Contamination of glassware with residual hydrogenation catalysts (e.g., palladium) in the presence of a hydrogen source can lead to azide reduction.
Troubleshooting Guides
Problem 1: Low or No Product Formation in CuAAC
If you observe low or no formation of your desired PEGylated product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Problem 2: Detection of Unwanted Byproducts
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, HPLC) indicates the formation of byproducts.
Caption: Decision tree for identifying common click chemistry byproducts.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize typical reaction conditions for CuAAC and SPAAC reactions involving PEG linkers. These values can serve as a starting point for optimization.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Should be prepared fresh. Used in excess (e.g., 5-10 equivalents). |
| Ligand | THPTA, TBTA | Water-soluble THPTA is ideal for bioconjugation. A 5:1 ligand-to-copper ratio is often recommended. |
| Solvent | DMSO, t-BuOH/H₂O, PBS | Choice depends on the solubility of the reactants. Aqueous buffers are common for biomolecules. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate, but may also promote side reactions like alkyne homo-coupling. |
| Reaction Time | 30 minutes to 48 hours | Progress should be monitored by an appropriate analytical technique (e.g., LC-MS). |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | Molar ratio of azide to cyclooctyne is often 1.5:1. |
| Solvent | PBS (pH 7.3), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. For biological applications, PBS is a common choice. |
| Temperature | Room Temperature to 37°C | Reactions are typically performed at or near physiological temperatures. |
| Reaction Time | 1 to 24 hours | Reaction kinetics depend on the specific strained cyclooctyne used. |
| pH | 6.5 - 8.5 | SPAAC is tolerant of a wide pH range, making it suitable for biological conditions. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with Azido-PEG Linkers
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Azide-functionalized PEG
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, must be made fresh )
-
Degassed solvent (e.g., PBS, DMSO/water mixture)
Procedure:
-
Reactant Preparation: Dissolve the Azide-PEG and the alkyne-functionalized molecule in the chosen degassed solvent system to the desired final concentrations.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. Vortex briefly. A typical final concentration in the reaction might be 1-2 mM CuSO₄ and 5-10 mM THPTA.
-
Reaction Initiation: To the solution of the azide and alkyne, add the copper/ligand premix.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 20-50 mM).
-
Incubation: Gently mix the reaction. Protect from light if using photosensitive compounds. Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitoring: The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA. Proceed with purification using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
Caption: General experimental workflow for CuAAC reactions.
Protocol 2: General Procedure for SPAAC with Azido-PEG Linkers
This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.
Materials:
-
Azide-functionalized PEG
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the Azide-PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction Setup: Combine the solutions of the azide and cyclooctyne in the desired molar ratio (e.g., 1.5:1 azide:cyclooctyne).
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the specific cyclooctyne and reactants used.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS).
-
Purification (if necessary): In many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step. If needed, methods like size-exclusion chromatography or dialysis can be employed to remove any unreacted starting materials.
Caption: General experimental workflow for SPAAC reactions.
References
Technical Support Center: Purification of PROTACs Synthesized with Azido-PEG6-C1-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Azido-PEG6-C1-Boc linker.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PROTACs synthesized with this compound.
Issue 1: Co-elution of a Persistent Impurity with the Desired PROTAC Product in HPLC.
-
Question: I am observing a persistent impurity that co-elutes with my PROTAC during reverse-phase HPLC purification. How can I identify and remove this impurity?
-
Answer: A common and often overlooked impurity in the synthesis of pomalidomide-PEG based PROTACs arises from a competing nucleophilic acyl substitution reaction that displaces the glutarimide moiety, instead of the intended aromatic substitution. This byproduct can be difficult to separate using standard HPLC methods.
-
Identification: This impurity may present as a shoulder on your main product peak in the HPLC chromatogram. A close examination of the UV profile might also indicate its presence.
-
Removal Strategy: A successful method to remove this impurity involves treating the mixture with taurine. Taurine reacts with the byproduct to form a sulfonate, which can then be easily removed by a simple aqueous wash with sodium bicarbonate. This method has been shown to significantly improve the purity of the final PROTAC with minimal impact on the overall yield.
-
Issue 2: Poor Separation and Streaking during Flash Column Chromatography.
-
Question: My PROTAC streaks badly on the silica gel column, and I'm getting poor separation of my product from starting materials and byproducts. What can I do to improve this?
-
Answer: The PEG linker in your PROTAC significantly increases its polarity, which can lead to strong interactions with the silica stationary phase, causing streaking and poor resolution.
-
Solvent System Optimization:
-
Increase Polarity Gradually: Employ a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or chloroform). A slow gradient from 1-10% methanol in dichloromethane can be effective.
-
Solvent Choice: Consider using a mixture of ethanol and isopropanol in chloroform as the polar component of your mobile phase, as this has been reported to provide better separation for PEG-containing compounds compared to methanol-based systems.
-
-
Sample Loading:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can help to improve the initial banding and separation.
-
Dissolution Solvent: Dissolve your crude product in a minimal amount of a strong solvent (like DMF or DMSO) and then dilute with the initial mobile phase solvent before loading. Be cautious as large volumes of strong solvents can disrupt the column packing.
-
-
Issue 3: Incomplete Boc Deprotection or Formation of Side Products.
-
Question: After the Boc deprotection step using trifluoroacetic acid (TFA), I am seeing incomplete reaction or the formation of unexpected side products. What are the best practices for this step?
-
Answer: Incomplete deprotection or side reactions can occur if the reaction conditions are not optimal or if other functional groups in your PROTAC are sensitive to the acidic conditions.
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Water can compete with the deprotection reaction and lead to side products.
-
Scavengers: Include scavengers like triisopropylsilane (TIS) or water in your TFA cleavage cocktail, especially if your PROTAC contains sensitive functional groups. A common cocktail is 95:2.5:2.5 TFA:water:TIS.
-
-
Alternative Deprotection Reagents: If TFA is too harsh, consider milder acidic conditions such as 4M HCl in dioxane.
-
Purification Strategy: It is generally recommended to purify the Boc-protected PROTAC first before proceeding with the deprotection step. The deprotection reaction is often very clean, and the final amine product can sometimes be more challenging to purify.
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Issue 4: Low Recovery Yield after Preparative HPLC.
-
Question: I am losing a significant amount of my PROTAC during preparative HPLC purification. How can I improve my recovery?
-
Answer: Low recovery can be due to several factors including adsorption to the column, poor solubility, or suboptimal collection parameters.
-
Column Choice: Use a column with a stationary phase suitable for PEGylated compounds, such as a C4 or C8 column, which are generally less hydrophobic than C18 columns and can reduce irreversible adsorption.
-
Mobile Phase Additives: The use of 0.1% TFA in both the aqueous and organic mobile phases is standard for peptide and protein purification and can improve peak shape and recovery of PROTACs.
-
Optimize Loading: Avoid overloading the column, as this can lead to peak broadening and poor separation, making fraction collection difficult. Perform a loading study with a smaller amount of material first to determine the optimal loading capacity.
-
Fraction Collection: Set the fraction collector to trigger at a conservative threshold to avoid collecting the tails of the peak where the concentration is low. Pooling and re-purifying less pure fractions can sometimes improve overall yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification strategy for a crude PROTAC synthesized with this compound?
A1: A good initial strategy is to use flash column chromatography on silica gel. This will remove many of the less polar impurities and unreacted starting materials. It is a faster and more cost-effective method for initial cleanup compared to preparative HPLC.
Q2: When should I choose preparative HPLC over flash chromatography?
A2: Preparative HPLC is recommended for the final purification step to achieve high purity (>95-99%), especially for compounds intended for biological assays.[1] It offers higher resolution than flash chromatography and is better suited for separating closely eluting impurities. While flash chromatography is faster and uses less solvent, preparative HPLC provides superior purification power for achieving the high purity required for final products.[2]
Q3: How does the azide group in the linker affect the purification strategy?
A3: The azide group is generally stable under standard chromatography and Boc deprotection conditions. Its presence does not typically require special considerations during purification. However, it is a high-energy functional group, so care should be taken to avoid harsh conditions (e.g., strong reducing agents unless intended for reaction) that could lead to its decomposition. The azide functionality allows for subsequent "click" chemistry reactions to conjugate the PROTAC to other molecules.
Q4: What are typical yields and purities I can expect from these purification methods?
A4: The yield and purity are highly dependent on the specific PROTAC and the success of the preceding synthetic steps. However, the following table provides a general comparison based on available data for similar compounds.
| Purification Method | Typical Yield | Typical Purity | Notes |
| Flash Column Chromatography | 40-70% | 85-95% | Good for initial cleanup and removal of major impurities. |
| Preparative HPLC | 50-80% (of loaded material) | >95-99% | Ideal for final purification to achieve high purity for biological testing.[1] |
Q5: What is the best way to monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of flash column chromatography. For HPLC, the UV chromatogram provides real-time monitoring of the separation. For both methods, it is crucial to analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product before pooling them.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Boc-Protected Azido-PEG6-PROTAC
-
Column Preparation:
-
Select a silica gel column appropriate for the scale of your reaction.
-
Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% dichloromethane).
-
Gradually increase the polarity by introducing a polar solvent (e.g., methanol). A typical gradient would be from 0% to 10% methanol over 20-30 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal or by collecting fixed volumes.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Boc Deprotection of the Purified PROTAC
-
Reaction Setup:
-
Dissolve the purified Boc-protected PROTAC in dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA). It is advisable to perform this in an ice bath to control any exothermic reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with a solvent like toluene or methanol to ensure complete removal of residual TFA.
-
-
Purification (if necessary):
-
The crude deprotected PROTAC can be purified by preparative HPLC if needed.
-
Protocol 3: Preparative Reverse-Phase HPLC of the Final PROTAC
-
System Preparation:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the PROTAC in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Column: A C18 or C8 preparative column is typically used.
-
Gradient: Develop a suitable gradient based on analytical HPLC runs. A typical gradient might be from 20% to 80% Mobile Phase B over 30-40 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main product peak based on the UV detector signal.
-
-
Product Isolation:
-
Analyze the collected fractions by LC-MS to confirm purity.
-
Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.
-
Visualizations
Caption: A typical purification workflow for PROTACs synthesized with this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing PROTAC Activity by Modulating PEG Linker Flexibility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of polyethylene glycol (PEG) linker flexibility in PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: How does the flexibility of a PEG linker influence PROTAC efficacy?
The flexibility of a PEG linker is a critical determinant of PROTAC efficacy, primarily by impacting the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] A flexible linker can allow the PROTAC to adopt a more favorable conformation for ternary complex formation, especially with challenging targets or E3 ligases.[1] However, excessive flexibility can lead to a higher entropic penalty upon binding, potentially decreasing potency.[3] The linker's flexibility, conferred by motifs like PEG and alkyl chains, allows for a range of spatial orientations between the E3 ligase and the target protein, which is crucial for productive ubiquitination.
Q2: My PROTAC with a flexible PEG linker shows low degradation activity. What are the potential causes and troubleshooting steps?
Low degradation activity with a flexible PEG linker can stem from several factors:
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Inefficient Ternary Complex Formation: The linker, while flexible, may not be optimal for facilitating a stable and productive ternary complex.[1] The conformation it allows might be unstable or non-productive for ubiquitination.
-
Poor Cell Permeability: While PEG linkers can enhance solubility, the overall physicochemical properties of the PROTAC might still hinder its ability to cross cell membranes effectively.
-
Metabolic Instability: PEG linkers can be susceptible to oxidative metabolism, which could lead to the degradation of the PROTAC itself before it can act on the target protein.
Troubleshooting Steps:
-
Vary Linker Length: Systematically synthesize and test PROTACs with varying PEG linker lengths. An optimal length is crucial as a linker that is too short may cause steric hindrance, while one that is too long might result in a non-productive complex.
-
Modify Linker Composition: Introduce some rigidity into the linker by incorporating elements like alkyl chains or cyclic structures (e.g., piperazine) to pre-organize the PROTAC into a more bioactive conformation.
-
Assess Ternary Complex Formation: Employ biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.
-
Evaluate Cell Permeability: Use assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your PROTACs.
Q3: What is the "hook effect" and how does PEG linker flexibility relate to it?
The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.
While linker flexibility is not the direct cause of the hook effect, an optimized flexible linker that promotes positive cooperativity in ternary complex formation can help mitigate it. Positive cooperativity means that the binding of one protein partner increases the affinity for the other, favoring the formation of the ternary complex even at higher concentrations.
Q4: How do I choose the optimal PEG linker length for my PROTAC?
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. There is no universal optimal length. The goal is to find a length that is long enough to bridge the two proteins without steric hindrance but not so long that it leads to an unstable or non-productive ternary complex. A common strategy is to synthesize a series of PROTACs with varying numbers of PEG units and evaluate their degradation efficiency in cell-based assays.
Q5: Can a flexible PEG linker improve the solubility and permeability of my PROTAC?
Yes, PEG linkers are frequently used to improve the hydrophilicity and aqueous solubility of PROTAC molecules due to the presence of ether oxygens. This can be advantageous for improving the overall physicochemical properties of the PROTAC. The impact on cell permeability is more complex. While improved solubility can be beneficial, the increased polarity from the PEG linker might also reduce passive diffusion across the cell membrane. The linker's ability to allow the PROTAC to adopt folded, less polar conformations in a nonpolar environment can be a key feature for balancing cell permeability and aqueous solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no target degradation | Inefficient ternary complex formation due to suboptimal linker flexibility or length. | Synthesize and test a matrix of PROTACs with varying PEG linker lengths and compositions (e.g., introducing some rigid elements). Evaluate ternary complex formation directly using biophysical assays (SPR, ITC). |
| Poor cell permeability of the PROTAC. | Assess cell permeability using a PAMPA assay. Modify the linker to balance hydrophilicity and lipophilicity. Consider linkers that can shield polar groups in a nonpolar environment. | |
| Metabolic instability of the PEG linker. | Evaluate the metabolic stability of the PROTAC in liver microsomes or hepatocytes. Consider replacing the PEG linker with a more metabolically stable alternative, such as an alkyl chain, or introducing modifications to reduce oxidative metabolism. | |
| High IC50/DC50 values | Suboptimal linker conformation leading to a weak or unstable ternary complex. | Explore different linker attachment points on the warhead and E3 ligase ligand to alter the conformational space available to the linker. |
| Negative cooperativity in ternary complex formation. | Design PROTACs with linkers that may promote favorable protein-protein interactions within the ternary complex to enhance cooperativity. | |
| "Hook effect" observed in dose-response curve | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a wide dose-response experiment to identify the optimal concentration range. Design PROTACs that exhibit positive cooperativity to favor ternary complex formation. |
| Inconsistent results between experiments | Issues with PROTAC synthesis, purity, or stability. | Confirm the identity and purity of the synthesized PROTACs using analytical techniques like LC-MS and NMR. Assess the stability of the PROTAC in your experimental buffer and cell culture medium. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Activity for Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation (%) | IC50 (µM) | Reference |
| PROTAC A | 9 | ~40 | >10 | |
| PROTAC B | 12 | ~60 | ~1 | |
| PROTAC C | 16 | >80 | ~0.1 | |
| PROTAC D | 19 | ~60 | ~1 | |
| PROTAC E | 21 | ~40 | >10 |
Table 2: Comparison of Different Linker Types on PROTAC Performance
| Linker Type | Advantages | Disadvantages | Key Considerations |
| PEG Linkers | Excellent water solubility, enhances cell permeability in some cases, good biocompatibility, tunable length. | Can be metabolically unstable, may lead to entropic penalties if too long, can be more challenging to synthesize than alkyl linkers. | Optimal length needs to be empirically determined for each system. |
| Alkyl Linkers | Synthetically accessible, chemically stable, can be systematically varied in length. | Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake, may lead to non-specific binding. | Can provide more rigidity to pre-organize the PROTAC. |
| Rigid Linkers | Can pre-organize the PROTAC into a bioactive conformation, may enhance ternary complex stability, can improve pharmacokinetic properties. | Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal, can be more synthetically challenging. | Useful for optimizing potent PROTACs once an initial hit is identified. |
Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control.
Ternary Complex Formation Assays
Several biophysical techniques can be used to measure the formation and stability of the PROTAC-induced ternary complex.
-
Surface Plasmon Resonance (SPR): This technique monitors the binding of molecules in real-time. To measure ternary complex formation, one protein (e.g., the E3 ligase) is immobilized on the sensor chip, and a mixture of the PROTAC and the target protein is flowed over the surface. The binding events are detected as a change in the refractive index.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event. To assess ternary complex formation, a solution of one binding partner (e.g., the PROTAC) is titrated into a solution containing the other two components (e.g., target protein and E3 ligase).
-
NanoBRET/TR-FRET: These are cell-based assays that use energy transfer between a donor and an acceptor molecule to measure protein proximity. For ternary complex formation, the target protein and E3 ligase can be tagged with a donor (e.g., NanoLuc) and an acceptor (e.g., HaloTag), respectively. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a detectable energy transfer signal.
Visualizations
References
Validation & Comparative
A Comparative Guide to LC-MS Analysis of PROTACs: Azido-PEG6-C1-Boc vs. Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized with the Azido-PEG6-C1-Boc linker versus those with alternative linkers, focusing on their Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Supported by experimental data and detailed protocols, this document aims to inform rational PROTAC design and streamline their analytical characterization.
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1]
The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[1] It influences crucial properties such as solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[2][3] This guide focuses on the impact of the linker on both the synthesis and the subsequent LC-MS analysis of PROTACs.
Comparison of Linker Synthesis Methodologies: Click Chemistry vs. Traditional Amide Coupling
The synthesis of PROTACs typically involves the conjugation of the POI and E3 ligase ligands to a linker. Two common strategies are copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," and traditional amide bond formation. The this compound linker is specifically designed for click chemistry.
| Feature | Click Chemistry (e.g., with this compound) | Traditional Amide Coupling |
| Reaction Principle | Copper-catalyzed cycloaddition between an azide and an alkyne to form a stable triazole ring. | Formation of an amide bond between a carboxylic acid and an amine, typically using coupling reagents. |
| Reaction Conditions | Mild, often performed at room temperature in various solvents. | Generally mild, but may require specific coupling reagents (e.g., HATU, HOBt) and bases. |
| Reaction Speed | Typically fast, often complete within 1-4 hours. | Can be slower, ranging from a few hours to overnight. |
| Efficiency & Yields | High yields and excellent functional group tolerance. | Yields can be variable depending on the substrates and coupling reagents used. |
| Suitability for Libraries | Highly suitable for the rapid synthesis of PROTAC libraries for screening purposes due to its efficiency and modularity. | Can be more cumbersome for high-throughput synthesis. |
| Biocompatibility | The reaction is bio-orthogonal, meaning it can be performed in biological systems without interfering with native biochemical processes. | Not bio-orthogonal. |
Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry (General Protocol)
This protocol outlines the general steps for synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
1. Preparation of Precursors:
-
Synthesize the POI ligand functionalized with a terminal alkyne.
-
Synthesize the E3 ligase ligand (e.g., a pomalidomide derivative).
-
The this compound linker provides the azide functionality. The Boc protecting group on the amine can be removed to allow for conjugation to the E3 ligase ligand prior to the click reaction.
2. Click Reaction (CuAAC):
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase-linker conjugate in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.
Synthesis of a PROTAC via Traditional Amide Coupling (General Protocol)
This protocol describes a general procedure for synthesizing a PROTAC using amide bond formation.
1. Preparation of Precursors:
-
Synthesize the POI ligand with a free amine or carboxylic acid.
-
Synthesize the E3 ligase ligand with a corresponding carboxylic acid or amine.
-
The linker (e.g., an alkyl chain or a PEG chain with appropriate functional groups) will connect the two ligands.
2. Amide Coupling Reaction:
-
Dissolve the ligand containing the carboxylic acid in a suitable solvent (e.g., DMF or DCM).
-
Add a coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the ligand containing the free amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
3. Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with an acidic solution, a basic solution, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer and concentrate it.
-
Purify the crude product by chromatography.
Visualizing Experimental Workflows
Caption: General workflow for PROTAC synthesis and subsequent LC-MS analysis.
LC-MS Analysis of PROTACs: A Comparative Overview
The choice of linker can significantly impact the LC-MS analysis of PROTACs. Key analytical parameters are influenced by the linker's physicochemical properties.
| Analytical Aspect | PROTACs with this compound (PEG Linker) | PROTACs with Alternative Linkers (Alkyl or Rigid) |
| Chromatographic Behavior | Generally more hydrophilic, leading to earlier elution times on reversed-phase columns. The PEG chain can sometimes cause peak broadening. | More hydrophobic (alkyl) or rigid linkers often result in longer retention times and potentially sharper peaks on reversed-phase columns. |
| Ionization Efficiency | The ether oxygens in the PEG chain can be protonated, potentially enhancing ionization efficiency in positive ion mode ESI-MS. | Ionization efficiency is primarily dependent on the ionizable groups on the POI and E3 ligase ligands. |
| Fragmentation Pattern | Susceptible to cleavage of the ether linkages in the PEG chain during collision-induced dissociation (CID), which can be a characteristic fragmentation pattern. The triazole ring formed from click chemistry is generally stable. | Fragmentation patterns are typically dominated by the cleavage of the more labile bonds in the molecule, which can vary depending on the specific linker structure. |
| Metabolic Stability | PEG linkers can be susceptible to in vivo metabolism, such as O-dealkylation by CYP enzymes, leading to multiple fragments that need to be monitored. | Alkyl linkers can undergo N-dealkylation and amide hydrolysis. Rigid linkers may exhibit enhanced metabolic stability. |
| Quantitative Performance | Sensitive quantification in the low pg/mL range is achievable with optimized LC-MS/MS methods. | Similar high sensitivity can be achieved, though matrix effects and ionization suppression may differ based on the overall lipophilicity of the PROTAC. |
Quantitative Data Comparison
The following tables summarize representative quantitative data for PROTACs with different linker types. Direct comparison between different studies should be made with caution due to variations in experimental conditions, target proteins, and cell lines.
Table 1: Comparison of Physicochemical and Permeability Properties
| PROTAC Linker Type | cLogP Range | Aqueous Solubility | Cell Permeability (Papp) |
| PEG-based | Generally lower | Higher | Can be lower due to high polarity, but the flexibility may aid in passive diffusion. |
| Alkyl-based | Generally higher | Lower | Can be higher due to increased lipophilicity. |
| Rigid (e.g., Piperazine) | Variable | Can be improved by the basicity of the piperazine ring. | Can be high, as the rigid structure may favor conformations that shield polar surface area. |
Table 2: Comparison of Degradation Efficacy
| Target Protein | Linker Type | DC50 | Dmax | Reference |
| BRD4 | PEG | ~3 nM | >90% | |
| BTK | PEG (≥ 4 units) | Potent | High | |
| TBK1 | Alkyl/Ether (<12 atoms) | No degradation | - | |
| TBK1 | Alkyl/Ether (>12 atoms) | Effective degradation | High | |
| CRBN | Alkyl (9-atom chain) | Concentration-dependent decrease | - | |
| CRBN | PEG (3 units) | Weak degradation | - |
Signaling Pathway Visualization
PROTACs are designed to target specific proteins involved in various signaling pathways. The following diagrams illustrate the pathways for some common PROTAC targets.
Caption: BRD4's role in transcriptional regulation.
Caption: BTK's role in B-cell receptor signaling.
Caption: Estrogen receptor alpha genomic signaling pathway.
Conclusion
The choice of linker is a critical decision in PROTAC design, with significant implications for both the synthesis and the analytical characterization of the final molecule. The this compound linker, utilized in click chemistry, offers a rapid and efficient route to PROTAC synthesis, particularly for library generation. From an LC-MS perspective, PEG-containing PROTACs exhibit distinct chromatographic and fragmentation behavior compared to their alkyl or rigid linker counterparts. Understanding these differences is crucial for developing robust and sensitive analytical methods for the pharmacokinetic and pharmacodynamic evaluation of novel PROTAC drug candidates. This guide provides a foundational comparison to aid researchers in making informed decisions for their targeted protein degradation research.
References
Characterizing Azido-PEG6-C1-Boc Conjugation with NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of bioconjugates. This guide provides a detailed comparison and experimental data for characterizing the conjugation of Azido-PEG6-C1-Boc, a heterobifunctional PEG linker crucial in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal azide group and a Boc-protected amine. The azide allows for "click chemistry" reactions, while the protected amine provides a handle for further modification after deprotection. Verifying the successful conjugation of this linker to a molecule of interest is a critical step in any synthetic workflow. ¹H NMR spectroscopy offers a powerful, non-destructive method to achieve this confirmation.
Expected ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the Boc group, the PEG chain, and the methylene group adjacent to the azide functionality. The expected chemical shifts in a suitable deuterated solvent like chloroform-d (CDCl₃) are summarized below. It is important to note that actual chemical shifts can vary depending on the solvent and experimental conditions[1].
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.44 | Singlet | 9H |
| PEG chain (-CH₂CH₂O-) | ~3.65 | Multiplet | 24H |
| -CH₂-N₃ | ~3.39 | Triplet | 2H |
| -CH₂-NHBoc | ~3.55 | Multiplet | 2H |
Note: The methylene protons of the PEG chain often appear as a complex multiplet or a broad singlet. The protons on the carbons adjacent to the terminal functional groups may be resolved as distinct multiplets.
Familiarity with these characteristic signals is fundamental for interpreting the NMR spectra of reaction products involving this compound.
Figure 1. Key functional groups of the this compound molecule.
Comparison with Alternative PEG Linkers
The choice of a PEG linker is dictated by the desired conjugation chemistry. Understanding the NMR signatures of common alternatives is crucial for comparative analysis.
| Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Key Differentiating Feature |
| Azide (-CH₂-N₃) | ~3.39 | Signal for protons adjacent to the azide group. |
| Amine (-CH₂-NH₂) | ~2.8-3.0 | Signal for protons adjacent to the primary amine. |
| Carboxylic Acid (-CH₂-COOH) | ~2.6 | Signal for protons alpha to the carboxyl group. |
| NHS Ester | ~2.9 (succinimide protons) | Characteristic singlet for the four succinimide protons. |
| Alkyne (-C≡CH) | ~2.4 (terminal alkyne proton) | A distinct triplet for the terminal alkyne proton. |
The conjugation of a carboxylate to a PEG linker via an ester linkage, for instance, typically shifts the signal of the adjacent methylene protons downfield by approximately 0.51 ppm[2].
Experimental Protocol for NMR Characterization
The following is a generalized protocol for acquiring a ¹H NMR spectrum to assess the conjugation of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts[3][4].
-
For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added[1].
-
Transfer the solution to a clean, dry NMR tube.
2. NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical Parameters:
-
Number of scans: 16-32
-
Spectral width: 12-16 ppm
-
Relaxation delay: 1-2 seconds
-
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate all relevant peaks to determine the relative number of protons.
Figure 2. Experimental workflow for NMR characterization.
Data Interpretation: Confirming Successful Conjugation
Successful conjugation of this compound to a target molecule will result in predictable changes in the ¹H NMR spectrum.
-
Disappearance or Shift of a Reactive Group Signal: For example, if the azide group has reacted in a "click" reaction, the characteristic triplet at ~3.39 ppm will disappear and new signals for the resulting triazole ring protons will appear (typically in the 7.5-8.0 ppm region).
-
Appearance of New Signals: Signals corresponding to the protons of the newly attached molecule will be present in the spectrum.
-
Changes in the PEG Region: The signals of the PEG methylene protons adjacent to the site of conjugation will often experience a shift. For instance, conjugation to a carboxylate to form an ester bond shifts the adjacent methylene proton signal downfield.
-
Integration Analysis: The ratio of the integrals of the Boc group protons (or another stable signal from the linker) to the signals of the attached molecule can be used to confirm the stoichiometry of the conjugation.
It is also important to be aware of potential complexities in the NMR spectra of PEGylated compounds, such as the broadening of signals with increasing polymer size and the presence of ¹³C satellite peaks that can be mistaken for impurities. These satellite peaks arise from ¹H-¹³C coupling and will appear symmetrically around the main peak.
By following this guide, researchers can effectively utilize ¹H NMR spectroscopy to characterize and compare the conjugation of this compound and similar linkers, ensuring the structural integrity of their synthesized biomolecules.
References
A Comparative Guide to Confirming PROTAC-Induced Protein Degradation: Western Blot and Its Alternatives
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, this guide provides a comprehensive comparison of methodologies to confirm the efficacy of Proteolysis-Targeting Chimeras (PROTACs). While the traditional Western blot remains a cornerstone technique, this document objectively evaluates its performance against modern alternatives, supported by detailed experimental protocols and data-driven comparisons.
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike conventional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.
The validation of a PROTAC's efficacy hinges on the accurate quantification of target protein degradation. This guide will delve into the detailed protocol for the most widely used method, the Western blot, and compare it with high-throughput alternatives, providing the necessary information to select the most appropriate technique for your research needs.
Visualizing the PROTAC Mechanism and Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams illustrate the PROTAC-induced protein degradation pathway and a typical Western blot workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for a PROTAC dose-response analysis by Western blot.
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
Western blotting is a widely trusted technique for quantifying the degradation of a target protein induced by a PROTAC. This protocol outlines the necessary steps from cell treatment to data analysis.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A common concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the different concentrations of PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control protein to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the intensity of the bands on the Western blot using densitometry software.
-
Normalize the level of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Comparison of Protein Degradation Confirmation Methods
While Western blotting is considered the gold standard, it has limitations in the context of modern drug discovery, such as being labor-intensive and low-throughput. Newer techniques offer faster and more quantitative alternatives.
| Feature | Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT-Based Luminescence Assay |
| Principle | Size-based protein separation via SDS-PAGE, transfer to a membrane, and immunodetection. | Automated capillary electrophoresis for size-based separation and immunodetection. | Luminescent signal generated by the complementation of a small HiBiT tag on the target protein with a larger LgBiT fragment. |
| Throughput | Low | Medium to High | High |
| Hands-on Time | High | Low | Low |
| Sample Input | High (µg of protein) | Low (as little as 3 µL of lysate) | Low |
| Quantitative | Semi-quantitative to quantitative with careful optimization. | Fully quantitative and reproducible. | Highly quantitative with a broad dynamic range. |
| Antibody Requirement | Yes, highly specific antibodies are crucial. | Yes | No, eliminates the need for specific antibodies. |
| Speed | Slow (1-2 days) | Fast (results in as little as 3 hours) | Very fast (can be read on a standard plate reader) |
| Automation | Manual or semi-automated. | Fully automated. | Easily automated for high-throughput screening. |
In-Depth Look at Alternative Methodologies
Capillary Western Blot (e.g., Simple Western™ on Jess™)
This technology automates the entire Western blot process within a capillary, combining protein separation, immunoprobing, and detection. It offers significant advantages in terms of speed, reproducibility, and the amount of sample required. The fully automated nature of the system minimizes hands-on time and user-to-user variability, making it ideal for generating robust and quantitative data for dose-response curves (DC50) in PROTAC screening workflows.
HiBiT-Based Luminescence Assay
The HiBiT protein tagging system provides a powerful, antibody-free method for quantifying protein levels. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the gene encoding the target protein. In the presence of a complementary larger fragment (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of the tagged protein. This method is highly sensitive, has a broad dynamic range, and is well-suited for high-throughput screening of large compound libraries in a plate-based format.
Conclusion
Confirming PROTAC-induced protein degradation is a critical step in the development of this novel therapeutic modality. While traditional Western blotting remains a reliable and widely used method, its limitations in throughput and speed can create bottlenecks in drug discovery pipelines. Modern alternatives such as capillary Western blotting and HiBiT-based luminescence assays offer compelling advantages in terms of automation, speed, and quantitation. The choice of methodology will ultimately depend on the specific experimental needs, available resources, and the scale of the screening campaign. For large-scale screening and SAR studies, high-throughput methods like HiBiT are particularly advantageous. For more detailed characterization of a smaller number of lead compounds, the quantitative and automated nature of capillary Western blotting provides a robust solution. By understanding the strengths and weaknesses of each technique, researchers can make informed decisions to efficiently and accurately validate the efficacy of their PROTAC molecules.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Azido-PEG6-C1-Boc and Shorter Chain Alternatives
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component governing the efficacy of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of Azido-PEG6-C1-Boc, a longer PEG linker, against its shorter counterparts, such as Azido-PEG4-C1-Boc, with a focus on their impact on key performance metrics.
The length of the PEG linker is not merely a spacer; it plays an active role in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.
Quantitative Performance Comparison
Systematic studies and anecdotal evidence from numerous research endeavors indicate that the linker length can significantly influence a PROTAC's degradation potency (DC50) and its maximal degradation efficacy (Dmax). The following table summarizes representative data from a hypothetical study comparing a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs utilize PEG linkers of varying lengths.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | Physicochemical & Pharmacokinetic Profile |
| Azido-PEG4-C1-Boc | 20 | 95 | Advantages: May offer a good balance of activity and favorable physicochemical properties. Disadvantages: Shorter length might lead to steric hindrance in some target-E3 ligase pairs, limiting ternary complex formation. |
| This compound | 30 | 92 | Advantages: Increased length enhances aqueous solubility and provides greater flexibility, which can be beneficial for spanning larger distances between the target protein and E3 ligase.[1] This can be particularly advantageous for challenging targets. Disadvantages: An excessively long and flexible linker may lead to a less stable or non-productive ternary complex, potentially decreasing potency. |
Note: The data presented in this table is based on a synthesized comparison and is intended for illustrative purposes. Actual results will vary depending on the specific target protein, E3 ligase, and the warhead/ligase-binding moieties used.
The Double-Edged Sword of Linker Length
The choice between a PEG6 and a PEG4 linker represents a trade-off between several key factors:
-
Solubility and Permeability: Longer PEG chains, such as in this compound, generally impart greater hydrophilicity to the PROTAC molecule. This enhanced solubility can be advantageous, particularly for hydrophobic warheads, and may improve cell permeability.
-
Ternary Complex Formation: The increased length and flexibility of a PEG6 linker can allow for more favorable conformations to achieve a productive ternary complex, especially when the binding pockets on the target protein and E3 ligase are distant or sterically hindered. However, if the linker is too long, it can lead to an unstable or non-productive complex, thereby reducing degradation efficiency.
-
The "Hook Effect": While not directly related to linker length alone, the overall properties of the PROTAC, influenced by the linker, can contribute to the "hook effect," where the degradation efficiency decreases at higher concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot lead to degradation. The optimal linker length can help to mitigate this effect.
Ultimately, the ideal linker length is highly dependent on the specific biological context, including the topology of the target protein and the E3 ligase. Therefore, empirical evaluation of a range of linker lengths is often necessary to identify the optimal candidate for a given target.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The mechanism of action of a PROTAC, highlighting the formation of the ternary complex.
Caption: A typical experimental workflow for comparing the efficacy of PROTACs with different linker lengths.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of PROTACs with different PEG linker lengths.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with PROTACs having different linker lengths.
Materials:
-
Cancer cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTACs with Azido-PEG4-C1-Boc and this compound linkers
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add RIPA buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
By following these rigorous experimental procedures, researchers can obtain reliable and comparable data to guide the selection of the optimal PEG linker length for their specific PROTAC development program. The choice between this compound and a shorter alternative like Azido-PEG4-C1-Boc will ultimately depend on a careful balance of factors aimed at maximizing the therapeutic potential of the final PROTAC molecule.
References
The Impact of Linker Composition on PROTAC Performance: A Comparative Guide to PEGylated and Alkyl Linkers
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often nuanced, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition of this linker significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two commonly employed linker types: polyethylene glycol (PEG) linkers, exemplified by structures like Azido-PEG6-C1-Boc, and traditional alkyl linkers, supported by experimental data.
The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for ubiquitination and subsequent proteasomal degradation.[1] The choice between a hydrophilic PEG-based linker and a more hydrophobic alkyl chain can dramatically alter a PROTAC's behavior in a biological system.
Unveiling the Differences: PEG vs. Alkyl Linkers
PEG linkers, characterized by repeating ethylene glycol units, are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[2][] This increased solubility can be advantageous for improving a compound's compatibility with physiological environments and may positively impact its pharmacokinetic profile.[2][4] In contrast, alkyl linkers, composed of simple hydrocarbon chains, are more hydrophobic. While synthetically straightforward, their hydrophobicity can sometimes lead to challenges with aqueous solubility but may improve cell permeability.
The flexibility of both linker types is also a key consideration. While both are generally flexible, the conformational behavior can differ depending on the environment. For instance, some studies suggest that PEG linkers are more likely to adopt folded conformations, which can help to shield polar surface area and potentially improve cell permeability.
Performance Metrics: A Data-Driven Comparison
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent PROTAC.
The following tables summarize representative data from studies comparing the performance of PROTACs with PEG and alkyl linkers.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | BRD4 | VHL | MV4-11 | 25 | >95 | |
| Alkyl Linker | BRD4 | VHL | MV4-11 | 50 | >90 | |
| PEG6 Linker | BTK | CRBN | Mino | 2.2 | 97 | |
| Alkyl Linker | CRBN | VHL | HEK293T | Concentration-dependent decrease | Not specified |
| Linker Type | Permeability Assay | Permeability (10⁻⁶ cm/s) | Reference |
| PEG Linker | PAMPA | 1.1 - 1.8 | |
| Alkyl Linker | PAMPA | 0.002 |
| Linker Type | Oral Bioavailability (%) | Plasma Half-life (hours) | Reference |
| PEG Linker | 12-18 | 3.2-3.5 | |
| Alkyl Linker | Not specified | Not specified |
Visualizing the Concepts
To better understand the processes discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationship between linker properties and PROTAC performance.
Figure 1: PROTAC Mechanism of Action.
Figure 2: Western Blot Experimental Workflow.
References
A Comparative Guide to Surface Plasmon Resonance (SPR) for Ternary Complex Formation Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of ternary complexes, where two molecules simultaneously bind to a central scaffold, is pivotal in various fields, particularly in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Understanding the kinetics and affinity of these three-part interactions is crucial for optimizing drug efficacy. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of these complex biomolecular interactions.[1][2][3] This guide provides an objective comparison of SPR with other common techniques, supported by experimental data, and offers detailed insights into the experimental workflow.
SPR for Ternary Complex Analysis: A Powerful Approach
SPR technology detects changes in the refractive index near a sensor surface as molecules bind and dissociate, allowing for the precise measurement of binding kinetics (association and dissociation rates) and affinity.[1][2] This makes it exceptionally well-suited for characterizing the formation and stability of ternary complexes. A key application is in the study of PROTACs, which are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, thereby forming a ternary complex. The stability and cooperativity of this complex are critical for efficient protein degradation.
Advantages of SPR in Ternary Complex Analysis:
-
Label-Free Detection: Eliminates the need for fluorescent or radioactive labels, which can sometimes interfere with molecular interactions.
-
Real-Time Kinetic Data: Provides detailed information on both the on-rate (k_on) and off-rate (k_off) of binding, offering deeper insights into complex stability than endpoint assays.
-
High Sensitivity: Allows for the use of relatively small quantities of materials.
-
Versatility: Can be used to measure both binary (e.g., PROTAC to target protein, PROTAC to E3 ligase) and ternary complex formation within the same experimental setup.
-
Cooperativity Assessment: Enables the calculation of the cooperativity factor (alpha), which quantifies the extent to which the binding of the first molecule influences the binding of the second.
Comparison of SPR with Alternative Techniques
While SPR is a robust method, other techniques are also employed to study ternary complex formation. Each has its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Label-free, real-time kinetics (k_on, k_off), high sensitivity, measures both binary and ternary interactions, allows for cooperativity calculation. | Surface immobilization can potentially alter protein conformation, risk of non-specific binding, higher initial instrument cost. |
| Bio-Layer Interferometry (BLI) | Change in the interference pattern of white light reflected from a biosensor tip upon binding. | Label-free, real-time data, higher throughput than SPR, suitable for crude samples. | Lower sensitivity compared to SPR, may not be suitable for small molecule interactions, "dip and read" method can affect data accuracy. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Label-free, provides a complete thermodynamic profile (ΔH, ΔS, K_D), measures stoichiometry. | Low throughput, requires large sample quantities, does not provide kinetic information (k_on, k_off). |
| Fluorescence-Based Assays (FP, TR-FRET, AlphaLISA) | Rely on changes in fluorescence properties upon binding. | High throughput, sensitive. | Require labeling of molecules which can interfere with the interaction, are endpoint or competition-based assays and do not provide kinetic data. |
Quantitative Data Comparison: A Case Study with PROTAC MZ1
The analysis of the PROTAC MZ1, which brings together the VHL E3 ligase and the BRD4 protein, is a well-documented example of ternary complex characterization. The following table summarizes representative binding affinity (K_D) data obtained using SPR and ITC.
| Interaction | Technique | K_D (nM) | Reference |
| MZ1 - VHL (Binary) | SPR | 29 | |
| ITC | 66 | ||
| MZ1 - Brd4^BD2 (Binary) | SPR | 1 | |
| ITC | 4 | ||
| VHL:MZ1:Brd4^BD2 (Ternary) | SPR | 1.21 | |
| SPR | 5.4 |
Note: K_D values can vary between studies due to different experimental conditions.
A key parameter in ternary complex analysis is the cooperativity factor (α) , calculated as the ratio of the binary K_D to the ternary K_D. A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component. For the VHL:MZ1:Brd4^BD2 complex, a cooperativity factor of 97.93 has been reported, indicating a highly stable ternary complex.
Experimental Protocols and Workflows
A typical SPR experiment for analyzing ternary complex formation involves the immobilization of one component and the sequential injection of the other two.
Experimental Workflow for SPR-based Ternary Complex Analysis
Caption: Experimental workflow for SPR analysis of a ternary complex.
Detailed Methodologies
1. Ligand Immobilization:
-
The choice of which component to immobilize is critical. Often, the E3 ligase is immobilized to allow for the screening of multiple PROTACs and target proteins.
-
Common immobilization strategies include amine coupling or capture-based methods (e.g., using a His-tag or biotinylation). For example, a biotinylated E3 ligase can be captured on a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the immobilized E3 ligase (K_D^binary), a series of PROTAC concentrations are injected over the sensor surface.
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kinetic and affinity constants.
3. Ternary Complex Analysis:
-
To measure the ternary complex formation, the PROTAC is pre-incubated with a near-saturating concentration of the target protein.
-
A concentration series of this pre-formed complex is then injected over the immobilized E3 ligase.
-
The sensorgrams are again analyzed to determine the kinetic and affinity constants for the ternary interaction (K_D^ternary).
4. Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = K_D^binary / K_D^ternary.
Visualizing Ternary Complex Formation
The formation of a PROTAC-induced ternary complex can be visualized as a two-step process, highlighting the central role of the PROTAC in bridging the target protein and the E3 ligase.
Caption: Signaling pathway of PROTAC-mediated ternary complex formation.
Conclusion
Surface Plasmon Resonance provides a robust and informative platform for the detailed characterization of ternary complex formation. Its ability to deliver real-time, label-free kinetic and affinity data makes it an invaluable tool for researchers in drug discovery and development, particularly for optimizing molecules like PROTACs that rely on the formation of stable and cooperative ternary complexes. While other techniques offer complementary information, SPR stands out for its comprehensive analysis of the dynamics of these intricate molecular interactions.
References
Unveiling PROTAC-Target Engagement: A Comparative Guide to Binding Affinity Measurement Using Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the precise measurement of binding affinity is paramount. The formation of a stable ternary complex between a PROTAC (Proteolysis Targeting Chimera), a target protein, and an E3 ligase is the linchpin of successful protein degradation. Isothermal Titration Calorimetry (ITC) has long been considered the gold standard for characterizing these interactions. This guide provides an objective comparison of ITC with other prominent techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that orchestrate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target.[1][2] The stability and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy.[2] Therefore, accurate and robust methods to measure the binding affinities of these interactions are essential for the development of effective PROTAC-based therapeutics.
Isothermal Titration Calorimetry (ITC) stands out as a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.[3] This allows for a complete thermodynamic profiling of the binding event, providing not only the binding affinity (K_D) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. However, the landscape of biophysical assays is diverse, with several alternative methods offering distinct advantages in terms of throughput, sample consumption, and the type of data generated.
This guide will delve into a detailed comparison of ITC with other widely used techniques for measuring PROTAC binding affinity, including Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST).
The PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex, which brings the target protein in close proximity to the E3 ligase, leading to ubiquitination and proteasomal degradation.
References
A Researcher's Guide to Monitoring Ternary Complex Dynamics: A Comparison of FRET-Based Assays and Alternatives
For researchers, scientists, and drug development professionals, understanding the formation and dissociation of ternary complexes is crucial for elucidating biological mechanisms and developing novel therapeutics. This guide provides an objective comparison of Förster Resonance Energy Transfer (FRET)-based assays with other common biophysical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The study of ternary complexes, where two molecules are brought together by a third, is a rapidly growing area of interest, particularly in the development of new drug modalities like Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target.[2] Accurately measuring the kinetics and affinity of these complexes is paramount for optimizing drug efficacy.
FRET-Based Assays for Ternary Complex Analysis
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically within 1-10 nm).[3] This distance-dependent phenomenon makes FRET an ideal tool for monitoring the formation of ternary complexes in real-time.[] Time-Resolved FRET (TR-FRET) is a particularly powerful variation that uses long-lifetime lanthanide donors to reduce background fluorescence, thereby increasing sensitivity.[5]
Advantages of FRET-Based Assays:
-
High-throughput screening: FRET assays are solution-based and can be performed in microplates, making them highly amenable to high-throughput screening of compound libraries.
-
Homogeneous format: The mix-and-read format simplifies the workflow and reduces the need for washing steps.
-
Live-cell analysis: FRET can be used to visualize and quantify ternary complex formation within living cells, providing valuable insights into cellular activity.
-
Kinetic and equilibrium measurements: FRET can provide information on both the rate of complex formation/dissociation and the binding affinity.
Limitations:
-
Labeling requirement: Proteins of interest need to be fluorescently labeled, which can sometimes interfere with their function.
-
Potential for artifacts: Spectral crosstalk and background fluorescence can affect the accuracy of measurements.
-
Indirect measurement: FRET measures proximity rather than direct binding, which can sometimes lead to false positives.
Comparative Analysis of Key Technologies
While FRET-based assays offer significant advantages, other biophysical techniques are also widely used to study ternary complexes. The choice of method depends on the specific experimental goals, the nature of the interacting molecules, and the available resources.
| Parameter | Time-Resolved FRET (TR-FRET) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Assay Principle | Distance-dependent energy transfer between a donor and acceptor fluorophore. | Change in refractive index upon mass accumulation on a sensor surface. | Wavelength shift of reflected light due to changes in the optical thickness of the sensor tip. | Heat change upon binding of molecules in solution. |
| Information Obtained | Binding affinity (K_D), kinetics (on/off rates), high-throughput screening. | Binding affinity (K_D), detailed kinetics (k_on, k_off), concentration. | Binding affinity (K_D), kinetics (on/off rates), concentration. | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
| Labeling Requirement | Yes (fluorescent labels or tagged proteins). | No (label-free). | No (label-free). | No (label-free). |
| Throughput | High (384-well, 1536-well). | Low to Medium (serial injections). | Medium to High (parallel processing of up to 16 sensors). | Low (one experiment at a time). |
| Sample Consumption | Low. | Medium (requires continuous flow). | Low (dip-and-read format). | High. |
| Sensitivity | High (pM to nM range). | Very High (pM to mM range). | High (nM to mM range). | Medium (nM to µM range). |
| Suitability for Lysates | Possible with specific reagents. | Not recommended (risk of clogging fluidics). | Yes (fluidic-free system). | Not recommended (high protein concentration needed). |
| Key Advantage | High-throughput, homogeneous format. | High-quality kinetic data, considered a "gold standard". | High-throughput, compatible with crude samples. | Provides a complete thermodynamic profile of the interaction. |
| Key Disadvantage | Requires labeling, indirect measurement. | Lower throughput, sensitive to buffer composition. | Lower sensitivity than SPR for small molecules. | Low throughput, high sample consumption. |
Experimental Protocols
Detailed Protocol for a TR-FRET Assay for PROTAC Ternary Complex Formation
This protocol is adapted from a stepwise approach to optimize a TR-FRET assay for characterizing a BRD/PROTAC/CRBN ternary complex.
1. Reagents and Materials:
-
GST-tagged Bromodomain protein (e.g., BRD4)
-
His-tagged E3 Ligase (e.g., CRBN)
-
PROTAC of interest
-
Tb-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (Acceptor, e.g., AF488-anti-His)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
2. Assay Optimization:
-
Protein Titration: Perform checkerboard titrations of the GST-BRD and His-CRBN proteins to determine optimal concentrations that yield a robust signal-to-background ratio.
-
Antibody Titration: Titrate the Tb-anti-GST and AF488-anti-His antibodies to find concentrations that maximize the FRET signal without causing signal quenching.
-
Incubation Time: Determine the optimal incubation time for the reaction to reach equilibrium (e.g., 60-180 minutes).
3. Assay Procedure:
-
Prepare a master mix of the assay buffer containing the optimized concentrations of GST-BRD4, His-CRBN, Tb-anti-GST, and AF488-anti-His.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the PROTAC compound at various concentrations (typically a serial dilution). Include a DMSO control.
-
Incubate the plate at room temperature for the optimized duration, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm) and plot it against the PROTAC concentration to determine the potency and efficacy of ternary complex formation. The resulting curve is often bell-shaped, a characteristic of PROTAC-induced ternary complexes.
Visualizing Complex Biological Processes
Diagrams are essential tools for understanding the intricate relationships in biological systems and experimental workflows.
Caption: A generic signaling pathway involving the formation of a ternary complex at the plasma membrane.
Caption: Experimental workflow for a TR-FRET assay to detect PROTAC-mediated ternary complex formation.
Caption: A logical comparison of the high-level workflows for TR-FRET, SPR, and BLI.
Conclusion
The selection of an appropriate assay for monitoring ternary complex dynamics is a critical decision in drug discovery and basic research. TR-FRET offers a powerful, high-throughput solution-based method, particularly valuable for screening large compound libraries. However, its labeling requirements and indirect nature may not be suitable for all applications. Label-free technologies like SPR and BLI provide high-quality kinetic data, with SPR being the gold standard for sensitivity and BLI offering higher throughput and compatibility with crude samples. ITC stands alone in its ability to provide a complete thermodynamic signature of an interaction, albeit at a much lower throughput. By carefully considering the strengths and weaknesses of each technique, as summarized in this guide, researchers can make an informed decision to best address their scientific questions.
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence Resonance Energy Transfer (FRET) for Molecular Analysis - Creative Proteomics [iaanalysis.com]
- 5. researchgate.net [researchgate.net]
Beyond the PEG Paradigm: A Comparative Guide to Linkers in PROTAC Synthesis
For researchers, scientists, and drug development professionals, the synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is a nuanced process. While PEG linkers, such as Azido-PEG6-C1-Boc, have been a mainstay, the field is increasingly exploring alternatives to optimize the pharmaceutical properties of these potent protein degraders. This guide provides an objective comparison of common and novel alternatives, supported by experimental data, to inform the rational design of next-generation PROTACs.
The linker component of a PROTAC, though seemingly a simple connector, plays a critical role in determining a molecule's success. It influences not only the formation of the crucial ternary complex between the target protein and the E3 ligase but also dictates key drug-like properties, including cell permeability, solubility, and metabolic stability. The limitations of traditional PEG linkers, such as potential metabolic instability and a less rigid structure, have spurred the development of a diverse array of alternative linker chemistries.
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Cell permeability, often measured by the apparent permeability coefficient (Papp) in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), is another critical parameter for ensuring the PROTAC can reach its intracellular target. The following tables summarize the performance of different linker types in various PROTAC systems.
| Linker Type | PROTAC System (Target-E3 Ligase) | DC50 (nM) | Dmax (%) | Reference |
| Flexible Linkers | ||||
| PEG (21 atoms) | TBK1 - VHL | 3 | 96 | [1] |
| Alkyl/Ether (<12 atoms) | TBK1 - VHL | No Degradation | - | [1] |
| Alkyl (9 atoms) | CRBN | Concentration-dependent decrease | - | [1] |
| PEG (3 units) | CRBN | Weak Degradation | - | [1] |
| Rigid Linkers | ||||
| Pyridine/di-piperidine | AR - VHL | < 1 | Potent | [1] |
| Ethynyl | BET - CRBN | 3-6 fold increased cell activity vs. amine linker | - |
Table 1: Comparison of Degradation Efficiency with Different Linker Types. This table highlights the significant impact of linker composition and length on the degradation potency of PROTACs. For instance, in the TBK1-VHL system, a longer flexible linker was necessary for activity, while a rigid pyridine/di-piperidine linker in an AR-VHL PROTAC resulted in sub-nanomolar DC50 values.
| Linker Type | PROTAC System | Permeability (Papp x 10⁻⁶ cm/s) | Reference |
| Ethylene Glycol | JAK-degrading PROTACs | Lower | |
| Alkyl | JAK-degrading PROTACs | Higher | |
| PEG0 (No PEG) | H-PGDS-targeting PROTAC | Higher Cellular Uptake | |
| PEG3 | H-PGDS-targeting PROTAC | Lower Cellular Uptake | |
| PEG5 | H-PGDS-targeting PROTAC | Lower Cellular Uptake |
Table 2: Impact of Linker Type on PROTAC Permeability. This table illustrates how linker choice affects cell permeability. In some cases, switching from a more polar ethylene glycol linker to a more lipophilic alkyl linker can enhance permeability.
Key Alternative Linker Classes
Alkyl and Alkyl/Ether Chains
Simple hydrocarbon chains are a common starting point in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified. They offer a high degree of conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation. However, long alkyl chains can increase lipophilicity, potentially leading to poor solubility and off-target effects.
Rigid Linkers: Piperazine, Piperidine, and Other Cyclic Scaffolds
There is a growing trend towards the use of more rigid linkers to improve the pharmacokinetic properties of PROTACs. Cyclic structures like piperazine and piperidine can enhance water solubility and metabolic stability. By reducing the conformational flexibility, rigid linkers can also "pre-organize" the PROTAC into a bioactive conformation, potentially leading to more potent degradation. However, excessive rigidity can also hinder the formation of a productive ternary complex.
Alkyne and Triazole-Containing Linkers
Alkynes are another class of rigid linkers that have been successfully incorporated into potent PROTACs. The triazole moiety, typically formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is metabolically stable and can reduce oxidative degradation. This synthetic handle also allows for the modular and efficient assembly of PROTAC libraries.
Experimental Protocols
Synthesis of PROTACs via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is a highly efficient method for connecting a warhead functionalized with an alkyne to an E3 ligase ligand functionalized with an azide (or vice versa).
General Protocol:
-
Dissolve Reactants: In a suitable reaction vial, dissolve the alkyne-functionalized component (1 equivalent) and the azide-functionalized component (1 equivalent) in a solvent system such as a mixture of t-BuOH and water.
-
Prepare Catalyst and Reducing Agent: Prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (0.1 equivalents) and a reducing agent like sodium ascorbate (0.3 equivalents).
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically stirred at room temperature.
-
Monitor Progress: The reaction can be monitored by LC-MS and is often complete within 1-4 hours.
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot for Analysis of PROTAC-Mediated Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Protocol Outline:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to predict the passive permeability of a compound.
General Procedure:
-
Prepare Plates: A PAMPA "sandwich" consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., lecithin in dodecane) to mimic a cell membrane.
-
Add Compound: Add the PROTAC solution to the donor wells. The acceptor wells are filled with a buffer solution.
-
Incubation: The plate assembly is incubated for a set period (e.g., 5-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation parameters.
Visualizing the Process
Conclusion
The judicious selection of a linker is a critical step in the design of potent and drug-like PROTACs. While this compound and other PEG linkers have been valuable tools, a growing body of evidence demonstrates that alternatives such as alkyl chains and various rigid scaffolds can offer significant advantages in terms of degradation potency, cell permeability, and metabolic stability. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and an empirical approach, guided by the principles outlined in this guide, is often necessary to identify the optimal linker for a given system. The continued exploration of novel linker chemistries will undoubtedly be a key driver of innovation in the field of targeted protein degradation.
References
Safety Operating Guide
Navigating the Safe Disposal of Azido-PEG6-C1-Boc: A Comprehensive Guide
The proper disposal of Azido-PEG6-C1-Boc is a critical aspect of laboratory safety, demanding a multifaceted approach that respects the unique chemical properties of its constituent parts: an organic azide, a polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling and management of this compound for researchers, scientists, and drug development professionals.
At the core of the disposal procedure is the recognition of the azide group as the primary hazard. Organic azides are energetic compounds that can be sensitive to heat, friction, and shock.[1] They are also acutely toxic and can react with acids to form hydrazoic acid, a highly toxic and explosive compound.[2] Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling and disposal procedures should be conducted in a properly functioning chemical fume hood.[2]
-
Avoid Incompatibilities: Keep this compound waste separate from acids, heavy metals, and their salts.[3][4] Contact with these substances can lead to the formation of highly explosive compounds. Never use metal spatulas for handling.
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Disposal Decision Workflow
The primary decision in the disposal of this compound waste is whether to proceed with direct disposal as hazardous waste or to first perform a chemical deactivation (quenching) of the azide group. This decision depends on the concentration of the azide and the nature of the waste stream.
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, wipes), and solvents, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.
2. Chemical Deactivation (Quenching) for Dilute Solutions:
For small quantities of dilute solutions, chemical deactivation of the azide group can be performed to reduce the hazard. A common method for organic azides is reduction to the corresponding amine using a Staudinger reaction.
-
Experimental Protocol: Staudinger Reduction of this compound
-
In a chemical fume hood, cool the dilute solution of this compound in an appropriate solvent (e.g., THF, diethyl ether) in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of triphenylphosphine in a suitable solvent.
-
Slowly add the triphenylphosphine solution to the cooled azide solution with stirring.
-
Allow the reaction to stir at a low temperature until the reaction is complete (monitor by TLC or other appropriate analytical method).
-
The resulting iminophosphorane can then be hydrolyzed to the amine.
-
Even after quenching, the resulting mixture should be disposed of as hazardous waste.
-
3. Disposal as Hazardous Waste:
This is the most common and recommended method for the disposal of this compound.
-
Ensure the hazardous waste container is securely sealed.
-
Store the container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Summary of Disposal Considerations
The following table summarizes key quantitative data and considerations for the disposal of the chemical moieties within this compound.
| Chemical Moiety | Key Hazards | Disposal Considerations | Quantitative Guidelines |
| Organic Azide | Potentially explosive, highly toxic, reacts with acid to form explosive hydrazoic acid. | Treat as hazardous waste. Do not dispose down the drain. Segregate from acids and heavy metals. | For quenching, some protocols suggest working with dilute solutions (e.g., ≤5% for inorganic azides). For organic azides, concentrations should generally not exceed 1 M in solution for storage. |
| Polyethylene Glycol (PEG) | Generally low toxicity, biodegradable. | Primary concern is contamination with hazardous materials. If pure, may be non-hazardous, but institutional policies vary. Avoid drain disposal to prevent impact on wastewater treatment. | Up to 75% degradation within 28 days has been reported for some PEGs. |
| Boc-Protecting Group | Deprotection often involves strong acids (e.g., TFA, HCl), generating hazardous waste. | Dispose of as hazardous chemical waste. | Not applicable for disposal; the presence of the Boc group necessitates disposal as chemical waste. |
References
Essential Safety and Operational Guide for Handling Azido-PEG6-C1-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Azido-PEG6-C1-Boc, a PROTAC linker utilizing click chemistry.[1][2] Due to the presence of an azide group, this compound requires careful handling to mitigate risks associated with potential toxicity and explosive decomposition.[3][4] Adherence to the following protocols is essential for ensuring laboratory safety.
Hazard Identification and Risk Assessment
This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, which may lead to violent decomposition.[3] While the PEG component of the molecule generally has a low toxicity profile, the azide group introduces significant hazards.
Primary Hazards:
-
Toxicity: Azido compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Explosive Potential: Organic azides can be explosive, particularly when heated or subjected to shock or friction. The risk increases with a higher nitrogen-to-carbon ratio; therefore, it is prudent to handle even complex organic azides with care.
-
Reactivity: Azides can react with heavy metals (such as lead and copper, which can be found in plumbing), their salts, and strong acids to form highly sensitive and explosive heavy metal azides or toxic and explosive hydrazoic acid.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is the minimum requirement. For higher-risk procedures, consider wearing Silver Shield™ gloves underneath nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture of the outer glove. |
| Eye Protection | Chemical safety goggles are mandatory at all times. A face shield must be worn over goggles during procedures with a risk of splashing or explosion. | Protects the eyes from splashes of solutions and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat must be worn. For procedures with a higher risk of contamination, a disposable gown is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if there is a potential for aerosolization or if handling the compound as a powder outside of a certified chemical fume hood. | Prevents inhalation of the compound, which is a primary route of exposure. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation and Weighing:
-
Work Surface Preparation: Line the work surface within the chemical fume hood with disposable absorbent bench paper to contain any potential spills.
-
Weighing: If handling the solid form, use a ventilated balance enclosure or weigh the compound within the fume hood to avoid inhalation of dust particles. Use plastic or ceramic spatulas for transferring the solid; never use metal spatulas as they can form shock-sensitive metal azides.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent aerosol generation.
Experimental Procedures:
-
Use of a Blast Shield: For all reactions involving azides, a blast shield should be positioned in front of the experimental setup within the fume hood.
-
Avoid Incompatible Materials: Ensure that the reaction setup does not contain incompatible metals like copper or lead. Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.
-
Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, it should be performed with extreme caution and behind a blast shield.
-
Avoid Friction: Do not use ground glass joints, as the friction can potentially initiate an explosion. If their use is unavoidable, ensure they are well-lubricated and handled gently.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from light and sources of heat or ignition. Recommended storage is at -20°C.
-
Store separately from incompatible materials such as acids, oxidizing agents, and heavy metals.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in the drainage system.
Waste Collection:
-
Segregated Waste Stream: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, bench paper), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Azide-Containing Waste" and list all chemical constituents.
-
Avoid Mixing: Do not mix azide waste with acidic wastes or solutions containing heavy metals.
Disposal Procedure:
-
Direct Disposal: The most straightforward and safest method for the disposal of organic azides is to treat them as hazardous waste without any pre-treatment.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the azide-containing hazardous waste.
-
DO NOT Pour Down the Drain: Under no circumstances should any solution containing azides be poured down the drain. This can lead to the formation of highly explosive lead or copper azides in the plumbing.
For dilute solutions of inorganic azides (typically ≤5%), chemical deactivation procedures exist, often involving treatment with nitrous acid. However, for a complex organic azide like this compound, direct disposal as hazardous waste is the recommended and safer option.
Emergency Procedures
Spill Response:
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., sand or vermiculite).
-
Carefully collect the absorbed material using non-metal tools and place it in the designated azide hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's EHS or emergency response team.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
